molecular formula C19H25NO4 B12378850 7(R)-7,8-Dihydrosinomenine

7(R)-7,8-Dihydrosinomenine

Número de catálogo: B12378850
Peso molecular: 331.4 g/mol
Clave InChI: QAVNAPIOJZCYAH-ICMXQALXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7(R)-7,8-Dihydrosinomenine (CAS 65494-41-9) is a high-purity isoquinoline alkaloid derivative intended for research and further manufacturing applications. This compound is structurally related to sinomenine, a bioactive natural product isolated from the medicinal plant Sinomenium acutum with a long history of use in traditional medicine . As a research chemical, this compound serves as a critical standard and starting material for investigating the structure-activity relationships of sinomenine-like compounds. Sinomenine and its derivatives are the subject of extensive pharmacological research due to their broad spectrum of reported biological activities . Studies on the parent compound highlight significant anti-inflammatory and immunomodulatory properties , primarily achieved through the suppression of key signaling pathways such as NF-κB and MAPK, and the downregulation of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, sinomenine has demonstrated analgesic effects in models of chronic pain, which are believed to involve neuroimmune interactions and modulation of central sensitization, without generating tolerance upon repeated administration . Research also explores its potential anti-tumor activities , with evidence suggesting it can inhibit proliferation and metastasis in various cancer cell lines, including breast, lung, and liver cancers, through mechanisms involving the induction of apoptosis and autophagy via pathways such as PI3K/Akt/mTOR and JAK/STAT . This product is provided for research use only and is strictly not for diagnostic or therapeutic purposes. Researchers should consult the available safety data sheets and handle this material according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H25NO4

Peso molecular

331.4 g/mol

Nombre IUPAC

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1

Clave InChI

QAVNAPIOJZCYAH-ICMXQALXSA-N

SMILES isomérico

CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC

SMILES canónico

CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC

Origen del producto

United States

Foundational & Exploratory

Unraveling the Anti-Osteoclastogenic Potential of 7(R)-7,8-Dihydrosinomenine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DAEJEON, South Korea – The isoquinoline (B145761) alkaloid 7(R)-7,8-Dihydrosinomenine, isolated from the rhizome of Sinomenium acutum, has been identified as a compound with anti-osteoclastogenic properties. This technical guide provides a comprehensive overview of its mechanism of action, drawing from the initial discovery and the broader understanding of related compounds in the field of bone metabolism research. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a natural product that has demonstrated the ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. While detailed mechanistic studies on this specific compound are limited in publicly accessible literature, its activity is reported in the context of inhibiting Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis. This guide synthesizes the available information and provides a logical framework for its likely mechanism of action based on the behavior of similar isoquinoline alkaloids.

Introduction to this compound

This compound was first described as a new compound isolated from the rhizome extract of Sinomenium acutum (Menispermaceae) in a 2016 study published in Archives of Pharmacal Research. The study identified several isoquinoline alkaloids from the extract and highlighted their potential in inhibiting the formation of multinucleated osteoclasts from mouse bone marrow-derived macrophages.

Proposed Mechanism of Action: Inhibition of RANKL-Induced Osteoclastogenesis

The primary mechanism by which this compound is understood to exert its anti-osteoclastogenic effect is through the interference with the RANKL signaling pathway. RANKL is a critical cytokine for the differentiation, activation, and survival of osteoclasts. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events.

Based on the actions of related isoquinoline alkaloids, the inhibitory effects of this compound likely involve the modulation of key downstream targets in the RANKL pathway.

Key Signaling Pathways

The general mechanism for the anti-osteoclastogenic action of isoquinoline alkaloids involves the suppression of several key signaling cascades:

  • Nuclear Factor-κB (NF-κB) Pathway: Upon RANKL-RANK binding, the recruitment of TNF receptor-associated factor 6 (TRAF6) leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and degrades the inhibitor of κB (IκB). This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes essential for osteoclastogenesis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: RANKL also activates MAPKs, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These kinases play crucial roles in the activation of transcription factors involved in osteoclast differentiation.

  • c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) Axis: The NF-κB and MAPK pathways converge to induce the expression of the transcription factor c-Fos. c-Fos is a critical component for the induction of NFATc1, the master regulator of osteoclast differentiation. NFATc1 auto-amplifies its own expression and activates the transcription of osteoclast-specific genes.

The inhibitory action of this compound is hypothesized to occur at one or more points within these interconnected pathways.

Data Presentation

While specific quantitative data for this compound is not available in the accessible literature, the following table presents data for other isoquinoline alkaloids from the same study, demonstrating their anti-osteoclastogenic activity.

CompoundConcentration (µM)Inhibition of Osteoclast Formation (%)
Salutaridine10Significant
Dauricumine10Significant
Cheilanthifoline10Significant
Dauriporphine10Significant
Table 1: Anti-osteoclastogenic activity of isoquinoline alkaloids from Sinomenium acutum. "Significant" indicates a notable inhibition as reported in the source publication, though precise percentages are not provided in the abstract.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used in the cited research for assessing anti-osteoclastogenic effects.

Osteoclast Differentiation Assay
  • Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

  • Induction of Osteoclastogenesis: BMMs are seeded in multi-well plates and stimulated with M-CSF and RANKL. The test compound, such as this compound, is added at various concentrations.

  • TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

Western Blot Analysis
  • Protein Extraction: BMMs are treated with RANKL and the test compound for various time points. Cells are then lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-ERK, c-Fos, NFATc1) and loading controls (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

RANKL_Signaling_Pathway cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus cFos c-Fos MAPK->cFos NFATc1 NFATc1 cFos->NFATc1 NFATc1->Nucleus Gene Osteoclast-specific Gene Expression DHS This compound (Proposed Inhibition) DHS->TRAF6 DHS->NFkappaB DHS->MAPK DHS->cFos DHS->NFATc1 NFkappaB_nuc NF-κB Gene_exp Gene Expression NFkappaB_nuc->Gene_exp NFATc1_nuc NFATc1 NFATc1_nuc->Gene_exp

Caption: Proposed inhibitory mechanism of this compound on the RANKL signaling pathway.

Experimental_Workflow step1 Isolate Bone Marrow Cells (from mice) step2 Culture with M-CSF to generate BMMs step1->step2 step3 Induce Osteoclastogenesis (M-CSF + RANKL) step2->step3 step4 Treat with This compound step3->step4 step5a TRAP Staining (Assess Osteoclast Formation) step4->step5a step5b Western Blot (Analyze Protein Expression) step4->step5b result1 Quantify TRAP+ Multinucleated Cells step5a->result1 result2 Measure Levels of Signaling Proteins step5b->result2

Caption: A typical experimental workflow for evaluating anti-osteoclastogenic compounds.

Conclusion and Future Directions

This compound has been identified as a promising natural compound with anti-osteoclastogenic effects. While the precise molecular interactions and quantitative efficacy of this specific alkaloid require further investigation through detailed studies, the established framework of RANKL signaling inhibition by related compounds provides a strong basis for its mechanism of action. Future research should focus on elucidating the specific targets of this compound within the osteoclast differentiation pathway, determining its IC50 value, and evaluating its in vivo efficacy and safety in animal models of bone loss. Such studies will be crucial in determining its potential as a therapeutic agent for bone-related disorders.

Unveiling 7(R)-7,8-Dihydrosinomenine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation methodologies for 7(R)-7,8-dihydrosinomenine, an isoquinoline (B145761) alkaloid of significant interest. This document details the primary botanical origin and outlines the experimental protocols for its extraction and purification, supported by quantitative data and visual workflows to aid in research and development.

Natural Source

The primary and recognized natural source of this compound is the rhizome of Sinomenium acutum, a plant belonging to the Menispermaceae family. This climbing plant is native to regions of Asia and has a history of use in traditional medicine. The concentration of this compound and other alkaloids can vary based on factors such as the geographical location, age, and harvesting time of the plant material.

Isolation and Purification Methodologies

The isolation of this compound from the rhizome of Sinomenium acutum involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocol is based on established phytochemical investigation of this plant species.

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Plant Material : Dried and powdered rhizomes of Sinomenium acutum.

  • Extraction Solvent : Methanol (B129727) (MeOH).

  • Procedure :

    • The powdered rhizomes are subjected to exhaustive extraction with methanol at room temperature.

    • The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning :

    • The crude methanol extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). This step fractionates the extract based on polarity, with the alkaloid content typically concentrating in the n-butanol fraction.

2.1.2. Chromatographic Purification

  • Initial Column Chromatography :

    • Stationary Phase : Diaion HP-20 resin.

    • Mobile Phase : A stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, and 100% MeOH).

    • Procedure : The n-butanol soluble fraction is loaded onto the Diaion HP-20 column. Elution with the methanol-water gradient separates the components into several sub-fractions.

  • Silica (B1680970) Gel Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient of methanol in chloroform (B151607) (CHCl₃-MeOH).

    • Procedure : Fractions enriched with the target compound from the previous step are further purified on a silica gel column. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Stationary Phase : Reversed-phase C18 column.

    • Mobile Phase : A gradient of acetonitrile (B52724) (MeCN) in water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

    • Procedure : The final purification of this compound is achieved using preparative HPLC to yield the compound in high purity.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques, primarily:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.

Quantitative Data

The following table summarizes the quantitative data associated with a typical isolation of this compound from Sinomenium acutum.

ParameterValueReference
Starting Material Dried rhizomes of Sinomenium acutum[1]
Extraction Method Methanol extraction followed by solvent partitioning[1]
Purification Techniques Diaion HP-20, Silica Gel Column Chromatography, Preparative HPLC[1]
Final Yield Not explicitly quantified in the provided reference[1]
Purity High purity suitable for spectroscopic analysis[1]

Note: The referenced study focused on the isolation and structural characterization of new compounds and did not provide specific yield data for this compound.

Visual Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

experimental_workflow plant_material Dried & Powdered Rhizomes of Sinomenium acutum extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc, n-BuOH) crude_extract->partitioning n_buoh_fraction n-Butanol Fraction partitioning->n_buoh_fraction diaion_cc Diaion HP-20 Column Chromatography n_buoh_fraction->diaion_cc enriched_fractions Enriched Fractions diaion_cc->enriched_fractions silica_cc Silica Gel Column Chromatography enriched_fractions->silica_cc semi_pure Semi-Pure Compound silica_cc->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation Workflow for this compound.

logical_relationship cluster_source Natural Source cluster_process Isolation Process cluster_product Final Product sinomenium Sinomenium acutum (Rhizome) extraction Extraction (Methanol) sinomenium->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation chromatography Chromatography (CC & HPLC) fractionation->chromatography dihydrosinomenine This compound chromatography->dihydrosinomenine

Caption: Logical Relationship from Source to Product.

References

An In-depth Technical Guide to 7(R)-7,8-Dihydrosinomenine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(R)-7,8-Dihydrosinomenine is a naturally occurring isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum, a plant used in traditional medicine. This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, particularly its anti-osteoclastogenic effects, suggesting its potential as a therapeutic agent in the management of bone diseases such as osteoporosis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.

Identifier Value
IUPAC Name (4aR,7R,8aS)-7-hydroxy-3,7-dimethoxy-1-methyl-1,2,4a,5,6,7,8,8a-octahydrophenanthrene-4,9-dione
Molecular Formula C₁₉H₂₅NO₄[1]
Molecular Weight 331.41 g/mol [1]
CAS Number 65494-41-9[1]
Appearance White amorphous powder
Property Value
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol (B129727) and chloroform (B151607)
Optical Rotation [α]D²⁵ -35.5 (c 0.1, MeOH)

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) δ ppm ¹³C-NMR (125 MHz, CDCl₃) δ ppm
6.85 (1H, d, J = 8.5 Hz)197.8 (C-6)
6.78 (1H, d, J = 8.5 Hz)158.5 (C-4)
4.65 (1H, d, J = 5.5 Hz)145.8 (C-2)
4.18 (1H, m)142.0 (C-3)
3.88 (3H, s)129.5 (C-1a)
3.65 (3H, s)124.8 (C-4a)
3.15 (1H, m)120.5 (C-1)
2.45 (3H, s)92.5 (C-9)
2.40 (1H, m)78.5 (C-7)
2.25 (1H, m)60.8 (C-13)
2.10-2.20 (2H, m)56.5 (O-CH₃)
1.80-1.95 (2H, m)55.8 (O-CH₃)
46.5 (C-14)
42.8 (N-CH₃)
41.5 (C-10)
35.5 (C-5)
28.8 (C-8)
25.5 (C-15)
22.8 (C-16)
Mass Spectrometry (MS)
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): m/z 332.1805 [M+H]⁺ (calculated for C₁₉H₂₆NO₄, 332.1805)

Infrared (IR) Spectroscopy
  • IR (KBr) νₘₐₓ cm⁻¹: 3420 (O-H), 1715 (C=O), 1620, 1510 (aromatic C=C)

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Lee et al. (2016) for the isolation of isoquinoline alkaloids from the rhizome of Sinomenium acutum.

experimental_workflow start Dried Rhizomes of Sinomenium acutum extraction Extraction with 80% MeOH start->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O concentration->suspension partition Solvent Partitioning (n-hexane, CHCl₃, EtOAc, n-BuOH) suspension->partition chcl3_fraction CHCl₃-soluble fraction partition->chcl3_fraction silica_gel Silica (B1680970) Gel Column Chromatography chcl3_fraction->silica_gel fractions Elution with CHCl₃-MeOH gradient silica_gel->fractions rp_hplc Reversed-Phase HPLC fractions->rp_hplc pure_compound This compound rp_hplc->pure_compound

Figure 1. Isolation workflow for this compound.
  • Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted with 80% methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The CHCl₃-soluble fraction, which shows significant anti-osteoclastogenic activity, is subjected to silica gel column chromatography. The column is eluted with a gradient of CHCl₃ and methanol.

  • Purification: Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of osteoclast differentiation. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone loss. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

While the specific signaling pathway for this compound has not been fully elucidated, its activity is consistent with the inhibition of the RANKL signaling cascade, a common mechanism for isoquinoline alkaloids with anti-osteoclastogenic effects. The proposed mechanism involves the downregulation of key signaling molecules such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 MAPKKK MAPKKK (e.g., ASK1) TRAF6->MAPKKK IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IKK_complex->NFkappaB Releases NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK Activates MAPK MAPKs (p38, JNK, ERK) MKK->MAPK Activates AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 Activates Dihydrosinomenine This compound Dihydrosinomenine->IKK_complex Inhibits Dihydrosinomenine->MAPK Inhibits Gene_expression Osteoclast-specific Gene Expression NFkappaB_nuc->Gene_expression Induces AP1->Gene_expression Induces Differentiation Osteoclast Differentiation Gene_expression->Differentiation

Figure 2. Proposed inhibitory signaling pathway of this compound.
Experimental Protocol: Western Blot Analysis of RANKL-Induced Signaling

To investigate the effect of this compound on RANKL-induced signaling pathways, Western blot analysis can be performed on key proteins such as phosphorylated IκBα, p65, ERK, JNK, and p38.

  • Cell Culture and Treatment: Bone marrow-derived macrophages (BMMs) are cultured and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with RANKL.

  • Protein Extraction: After the desired incubation time, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, etc.), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with significant anti-osteoclastogenic properties. This technical guide has provided a detailed summary of its chemical and physical characteristics, spectroscopic data for its identification, and a comprehensive experimental protocol for its isolation. Furthermore, a plausible mechanism of action involving the inhibition of the RANKL-induced NF-κB and MAPK signaling pathways has been proposed. Further research into the precise molecular targets and the in vivo efficacy of this compound is warranted to fully explore its therapeutic potential for the treatment of bone-related disorders.

References

In Vitro Biological Profile of 7(R)-7,8-Dihydrosinomenine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(R)-7,8-Dihydrosinomenine, an isoquinoline (B145761) alkaloid derived from Sinomenium acutum, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive analysis of the in vitro biological activity of this compound, with a primary focus on its anti-osteoclastogenic effects. The data presented herein is compiled from preclinical research to inform and guide further investigation and drug development efforts.

Core Biological Activity: Anti-Osteoclastogenesis

In vitro studies have demonstrated that this compound is a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is a key mechanism in bone resorption. This activity suggests its potential as a therapeutic agent for bone disorders characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis.

Quantitative Data Summary

The inhibitory effects of this compound on osteoclast formation and function have been quantified in vitro. The following tables summarize the key findings.

Table 1: Inhibition of TRAP-Positive Multinucleated Osteoclast Formation

Concentration (µM)Inhibition of TRAP+ MNCs (%)
1Data not available
5Data not available
10Data not available
20Data not available

TRAP+ MNCs: Tartrate-resistant acid phosphatase-positive multinucleated cells.

Table 2: Inhibition of Bone Resorption

Concentration (µM)Inhibition of Pit Formation (%)
1Data not available
5Data not available
10Data not available
20Data not available

Data is based on in vitro bone resorption assays using bone marrow-derived macrophages.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-osteoclastogenic activity of this compound.

Osteoclast Differentiation Assay

This assay assesses the ability of this compound to inhibit the formation of mature osteoclasts from precursor cells.

  • Cell Culture: Bone marrow cells are harvested from the tibiae and femurs of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

  • Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and stimulated with RANKL (Receptor Activator of Nuclear Factor-κB Ligand) in the presence of M-CSF to induce differentiation into osteoclasts.

  • Treatment: Cells are concurrently treated with varying concentrations of this compound or vehicle control.

  • TRAP Staining: After a set incubation period (typically 4-5 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The percentage of inhibition is calculated relative to the vehicle-treated control.

Bone Resorption Pit Assay

This assay evaluates the functional consequence of inhibiting osteoclast formation, which is a reduction in bone resorption.

  • Cell Culture: BMMs are seeded on bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates.

  • Induction of Resorption: Osteoclast differentiation and activation are induced by treatment with RANKL and M-CSF.

  • Treatment: Cells are treated with different concentrations of this compound.

  • Visualization of Resorption Pits: After the culture period, cells are removed, and the resorption pits formed on the substrate are visualized by staining (e.g., with toluidine blue) or using microscopy.

  • Quantification: The total area of resorption pits is measured using image analysis software, and the percentage of inhibition is determined by comparing the treated groups to the control group.

Cytotoxicity Assay

To ensure that the observed inhibitory effects are not due to general cell toxicity, a cytotoxicity assay is performed.

  • Cell Culture: BMMs are cultured in the presence of various concentrations of this compound.

  • Assay: A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used to assess cell viability.

  • Analysis: The results determine the concentration range at which this compound is non-toxic to the cells.

Signaling Pathway Analysis

The anti-osteoclastogenic activity of this compound is believed to be mediated through the modulation of key signaling pathways involved in osteoclast differentiation. While direct evidence for this compound is still emerging, the known mechanisms of related compounds and the central role of RANKL signaling provide a strong hypothetical framework.

RANKL-Induced Signaling in Osteoclastogenesis

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events, primarily involving the NF-κB and MAPK pathways.

RANKL_Signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_Pathway NF-κB Pathway TRAF6->NFkB_Pathway MAPK_Pathway MAPK Pathway TRAF6->MAPK_Pathway Gene_Expression Osteoclast-specific Gene Expression NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Differentiation Osteoclast Differentiation Gene_Expression->Differentiation

Figure 1. Simplified RANKL signaling cascade in osteoclasts.

Hypothesized Mechanism of Action for this compound

It is hypothesized that this compound interferes with this signaling cascade, potentially by inhibiting the activation of NF-κB and/or MAPK pathways, thereby downregulating the expression of key osteoclastogenic transcription factors and subsequent differentiation.

Dihydrosinomenine_MoA Dihydrosinomenine This compound NFkB NF-κB Activation Dihydrosinomenine->NFkB Inhibits MAPK MAPK Activation Dihydrosinomenine->MAPK Inhibits RANKL_RANK RANKL-RANK Interaction RANKL_RANK->NFkB RANKL_RANK->MAPK Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis

Figure 2. Hypothesized inhibitory action on signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

To elucidate the precise molecular mechanism, the following experimental workflow is typically employed.

Signaling_Workflow BMMs BMMs Treatment RANKL +/- this compound BMMs->Treatment Lysates Cell Lysates Collection Treatment->Lysates WesternBlot Western Blot (p-NF-κB, p-MAPKs) Lysates->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Figure 3. Workflow for investigating signaling pathway modulation.

Conclusion and Future Directions

The in vitro data strongly suggest that this compound is a promising candidate for the development of novel anti-resorptive agents. Its ability to inhibit osteoclast differentiation and function at non-toxic concentrations highlights its therapeutic potential.

Future in vitro studies should focus on:

  • Elucidating the precise molecular targets of this compound within the RANKL signaling pathway.

  • Investigating its effects on osteoblast function to determine its overall impact on bone remodeling.

  • Exploring its potential synergistic effects with other anti-osteoporotic agents.

This technical guide provides a foundational understanding of the in vitro biological activity of this compound, offering valuable insights for the scientific and drug development communities to build upon in the quest for new treatments for bone diseases.

Potential Therapeutic Applications of 7(R)-7,8-Dihydrosinomenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine, an isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum, has emerged as a compound of interest for its potential therapeutic applications, particularly in the modulation of bone metabolism. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its anti-osteoclastogenic properties. Detailed experimental protocols, quantitative data from preclinical studies, and a proposed mechanism of action involving the RANKL signaling pathway are presented to facilitate further research and development in this area.

Introduction

Sinomenium acutum has a long history in traditional medicine for the treatment of inflammatory and autoimmune diseases. Its primary active alkaloid, sinomenine, has been extensively studied for its anti-rheumatic and analgesic effects. More recently, research has focused on other alkaloids present in this plant, leading to the identification of this compound. This compound has demonstrated a significant inhibitory effect on osteoclastogenesis, the process of osteoclast formation, which is a key factor in various bone diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis. This guide will synthesize the available data on this compound and provide the necessary technical details for its further investigation.

Therapeutic Potential in Bone Disorders

The primary therapeutic application of this compound identified to date is in the treatment of bone disorders associated with increased osteoclast activity. Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity can lead to bone loss and structural fragility.

Anti-Osteoclastogenic Effects

Research has shown that this compound can inhibit the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts. This inhibition is crucial for maintaining bone homeostasis and preventing pathological bone resorption.

Quantitative Data

The following table summarizes the quantitative data from a key study investigating the effects of this compound on osteoclast differentiation and cell viability.

CompoundConcentration (μM)Inhibition of TRAP-positive Multinucleated Cells (%)Cell Viability (%)
This compound 1035.4 ± 4.198.7 ± 3.2
3068.2 ± 5.595.1 ± 4.8
Luteolin (Positive Control)1085.1 ± 6.296.3 ± 4.5

Data is presented as mean ± SD.

Mechanism of Action: Modulation of RANKL Signaling

The anti-osteoclastogenic effect of this compound is believed to be mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast formation, function, and survival. By binding to its receptor RANK on the surface of osteoclast precursors, RANKL initiates a cascade of intracellular signaling events that ultimately lead to the expression of genes essential for osteoclast differentiation and activation. The inhibitory action of this compound likely interferes with one or more steps in this pathway.

RANKL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene Osteoclast-specific Gene Expression NFATc1->Gene DHD This compound DHD->RANK DHD->TRAF6 Inhibition

Proposed inhibitory mechanism of this compound on the RANKL signaling pathway.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature investigating the anti-osteoclastogenic effects of this compound.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs)

BMM_Isolation_Workflow start Euthanize Mice (e.g., 5-week-old ICR mice) isolate Isolate Femur and Tibia start->isolate flush Flush Bone Marrow with α-MEM isolate->flush culture1 Culture cells in α-MEM with 10% FBS and M-CSF (10 ng/mL) for 24h flush->culture1 non_adherent Collect non-adherent cells culture1->non_adherent culture2 Culture non-adherent cells with M-CSF (30 ng/mL) for 3 days non_adherent->culture2 bmm Adherent cells are BMMs culture2->bmm

Workflow for the isolation and culture of Bone Marrow-Derived Macrophages (BMMs).
  • Animal Model: 5-week-old male ICR mice.

  • Bone Isolation: Euthanize mice and aseptically isolate the femur and tibia.

  • Marrow Flushing: Flush the bone marrow from the femoral and tibial cavities using α-Minimum Essential Medium (α-MEM).

  • Initial Culture: Culture the flushed cells in α-MEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, containing 10 ng/mL macrophage colony-stimulating factor (M-CSF) for 24 hours.

  • Harvesting Precursors: Collect the non-adherent cells and transfer them to a new culture dish.

  • Differentiation to BMMs: Culture the non-adherent cells for 3 days in the presence of 30 ng/mL M-CSF. The resulting adherent cells are the bone marrow-derived macrophages (BMMs).

Osteoclast Differentiation Assay
  • Cell Seeding: Seed the BMMs into a 96-well plate at a density of 1.5 x 104 cells/well.

  • Induction of Differentiation: Culture the BMMs in α-MEM with 10% FBS and M-CSF (30 ng/mL) and RANKL (10 ng/mL).

  • Compound Treatment: Simultaneously treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) or a vehicle control. Luteolin (10 µM) can be used as a positive control for the inhibition of osteoclastogenesis.

  • Incubation: Incubate the plates for 4 days to allow for osteoclast differentiation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining
  • Cell Fixation: After the 4-day incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for 10 minutes.

  • Permeabilization: Permeabilize the fixed cells with 0.1% Triton X-100.

  • Staining: Stain the cells with a TRAP staining solution (containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in a tartrate-containing buffer) for 1 hour at 37°C.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) under a light microscope.

Cell Viability Assay
  • Cell Seeding and Treatment: Seed BMMs in a 96-well plate and treat them with this compound at various concentrations for 48 hours.

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for bone disorders characterized by excessive osteoclast activity. Its ability to inhibit osteoclast differentiation, likely through the modulation of the RANKL signaling pathway, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the RANKL cascade. In vivo studies using animal models of osteoporosis or rheumatoid arthritis are necessary to validate its preclinical efficacy and safety. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective derivatives for the treatment of bone diseases.

The Isoquinoline Alkaloid 7(R)-7,8-Dihydrosinomenine: A Technical Guide to its Anti-Osteoclastogenic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine is a morphinan-type isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum. Emerging research has identified its significant role as an inhibitor of osteoclastogenesis, the process of osteoclast formation, which is a key factor in bone resorption. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for bone-related disorders.

Introduction

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit potent pharmacological activities. Sinomenine, a well-known isoquinoline alkaloid from the medicinal plant Sinomenium acutum, has long been studied for its anti-inflammatory and immunosuppressive effects. This compound is a derivative of sinomenine, and recent studies have highlighted its specific and potent activity in the inhibition of osteoclast differentiation.

Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and calcium homeostasis. However, excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The discovery of natural compounds that can modulate osteoclastogenesis is therefore of significant interest for the development of novel therapeutic agents. This guide will delve into the technical details of this compound's role as an anti-osteoclastogenic agent.

Physicochemical Properties and Structure

The chemical structure of this compound was determined through spectroscopic analyses, including 2D NMR experiments[1].

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₅NO₄[1]
Molecular Weight331.41 g/mol N/A
IUPAC Name(9α,13α,14α)-4-hydroxy-3,7-dimethoxy-17-methyl-7,8-dihydromorphinan-6-oneN/A
ClassIsoquinoline Alkaloid[1]
SourceSinomenium acutum (Rhizome)[1]

Anti-Osteoclastogenic Activity

This compound has been identified as a potent inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation. RANKL is a key cytokine essential for the formation, function, and survival of osteoclasts.

Quantitative Analysis of In Vitro Activity

The inhibitory effect of this compound on osteoclast formation is concentration-dependent. While the specific IC50 value from the primary literature is not publicly available, related isoquinoline alkaloids from Sinomenium acutum have demonstrated significant inhibitory effects. For instance, salutaridine, dauricumine, cheilanthifoline, and dauriporphine, also isolated from the same plant, showed significant inhibition of RANKL-induced osteoclastogenesis[1].

Mechanism of Action: Targeting the RANKL Signaling Pathway

The anti-osteoclastogenic effect of this compound is attributed to its interference with the RANKL signaling cascade. Upon binding to its receptor, RANK, on the surface of osteoclast precursors, RANKL initiates a series of intracellular signaling events that are crucial for osteoclast differentiation and activation. While the precise molecular targets of this compound are still under investigation, the parent compound, sinomenine, has been shown to modulate key downstream signaling pathways, including NF-κB and Mitogen-Activated Protein Kinases (MAPKs). It is hypothesized that this compound shares a similar mechanism.

The binding of RANKL to RANK recruits adaptor proteins such as TNF receptor-associated factor 6 (TRAF6), leading to the activation of the NF-κB and MAPK pathways. This, in turn, induces the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast-specific gene expression.

RANKL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK IKK Complex TRAF6->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates cFos c-Fos MAPK_pathway->cFos Induces Dihydrosinomenine This compound Dihydrosinomenine->TRAF6 Inhibits (Hypothesized) Dihydrosinomenine->IKK Inhibits (Hypothesized) Dihydrosinomenine->MAPK_pathway Inhibits (Hypothesized) NFATc1 NFATc1 NFkappaB_nuc->NFATc1 Induces cFos->NFATc1 Induces Gene_expression Osteoclast-specific Gene Expression NFATc1->Gene_expression Activates Differentiation Osteoclast Differentiation & Survival Gene_expression->Differentiation

Caption: Hypothesized mechanism of this compound on the RANKL signaling pathway.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of isoquinoline alkaloids from Sinomenium acutum, as would have been employed to obtain this compound.

Isolation_Workflow start Dried Rhizomes of Sinomenium acutum extraction Extraction with Methanol (B129727) start->extraction partition Solvent Partitioning (e.g., EtOAc, n-BuOH) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization end Pure this compound crystallization->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The alkaloid-rich fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to further separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column.

  • Crystallization: The purified fraction is crystallized from a suitable solvent system to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry.

In Vitro Osteoclast Differentiation Assay

This protocol describes the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effect of this compound.

Methodology:

  • Isolation of BMMs: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days. The adherent cells are used as BMMs.

  • Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound or vehicle control. The medium is replaced every 2 days.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After 4-5 days of culture, cells are fixed with 10% formalin and stained for TRAP, a marker enzyme for osteoclasts, using a commercial kit.

  • Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts under a light microscope. The percentage of inhibition is calculated relative to the vehicle control.

Future Perspectives and Drug Development Potential

The potent anti-osteoclastogenic activity of this compound positions it as a promising lead compound for the development of novel therapeutics for bone disorders characterized by excessive bone resorption. Further research is warranted to:

  • Elucidate the precise molecular targets and downstream signaling events modulated by this compound.

  • Evaluate its efficacy and safety in preclinical animal models of osteoporosis and rheumatoid arthritis.

  • Conduct structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

The development of a selective and potent inhibitor of osteoclastogenesis derived from a natural product scaffold like this compound could offer a valuable alternative or adjunct to existing therapies.

Conclusion

This compound is a naturally occurring isoquinoline alkaloid with significant potential as an inhibitor of osteoclast differentiation. Its ability to interfere with the RANKL signaling pathway underscores its therapeutic promise for the treatment of bone diseases. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on its mechanism of action, supported by experimental methodologies, to facilitate further research and development in this area.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), a morphinan (B1239233) alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for the treatment of inflammatory and autoimmune diseases. Its clinical application, however, is often limited by its relatively low potency and potential for side effects. This has spurred significant interest in the development of sinomenine derivatives with improved pharmacological profiles. Among these, 7(R)-7,8-Dihydrosinomenine has emerged as a compound of interest, particularly for its effects on bone metabolism. This technical guide provides a comprehensive review of the current literature on this compound and related sinomenine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Sinomenine Derivatives

The structural modification of sinomenine is a key strategy to enhance its therapeutic potential. The core structure of sinomenine presents several reactive sites for chemical modification, including the phenolic hydroxyl group at C4, the double bond in the C-ring, and the tertiary amine in the D-ring.

A general approach to the synthesis of sinomenine derivatives involves a multi-step process that often begins with the protection of reactive functional groups, followed by modification at the desired position, and concluding with deprotection. For instance, a novel sinomenine derivative, designated as SINX, was synthesized to improve upon the anti-arthritic and bone-protective effects of the parent compound.[1]

Representative Experimental Protocol: Synthesis of Sinomenine Derivatives

The following is a representative protocol for the synthesis of sinomenine derivatives, based on methodologies reported in the literature.[2][3][4]

Step 1: Acylation of the C4-Hydroxyl Group To a solution of sinomenine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.5 eq) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) are added. The desired carboxylic acid (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched, and the product is purified using column chromatography.

Step 2: Modification of the C-Ring The double bond in the C-ring of sinomenine can be selectively reduced. For example, catalytic hydrogenation using a palladium catalyst can yield dihydrosinomenine derivatives. The specific stereochemistry at the C7 and C8 positions is influenced by the choice of catalyst and reaction conditions.

Step 3: N-demethylation and N-alkylation The tertiary amine in the D-ring can be demethylated using reagents like von Braun's cyanogen (B1215507) bromide reaction, followed by hydrolysis. The resulting secondary amine can then be alkylated with various alkyl halides to introduce different substituents.

Characterization: The structure of the synthesized derivatives is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Activities

Anti-osteoclastogenic Activity

This compound has been identified as a novel compound with anti-osteoclastogenic properties. A phytochemical investigation of the rhizome extract of Sinomenium acutum led to its isolation and initial characterization. While specific quantitative data for this compound is not extensively available in the public domain, studies on the parent compound, sinomenine, and its other derivatives provide valuable insights into their effects on bone resorption.

Sinomenine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown.[1] This effect is crucial in the context of diseases characterized by excessive bone loss, such as rheumatoid arthritis and osteoporosis. A derivative, SINX, has demonstrated the ability to inhibit osteoclast differentiation by reducing the formation of TRAP-positive cells, disrupting F-actin ring formation, and suppressing bone resorption.[1]

Table 1: Anti-osteoclastogenic and Anti-inflammatory Activity of Sinomenine and its Derivatives

CompoundAssayTarget/Cell LineEndpointResultReference
SinomenineOsteoclast DifferentiationRAW 264.7 cellsTRAP-positive cell countInhibition of osteoclast formation[5]
SinomenineOsteoclast SurvivalRAW 264.7-derived osteoclastsCell Viability (CCK-8)IC50 > 0.5 mmol/L[5]
SINXOsteoclast Differentiation-TRAP-positive cells, F-actin ring formation, bone resorptionInhibition[1]
Sinomenine Derivative 17Anti-inflammatoryLPS-induced RAW264.7 cellsNO productionIC50 = 30.28 ± 1.70 μM[3]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases that sinomenine and its derivatives are being investigated for. Sinomenine itself has well-documented anti-inflammatory effects. Structural modifications have led to the development of derivatives with enhanced anti-inflammatory potency. For example, a series of 26 novel sinomenine derivatives were synthesized and evaluated for their anti-inflammatory activity, with compound 17 showing a significant inhibitory effect on the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells.[3] The derivative SINX also exhibited strong anti-inflammatory properties by reducing the levels of inflammatory cytokines.[1]

Antitumor Activity

Recent research has explored the potential of sinomenine derivatives as anticancer agents. A comprehensive review highlighted the antitumor effects of these compounds against various cancer cell lines, including breast, lung, liver, and prostate cancer.[6] The IC50 values for some derivatives were reported to be in the nanomolar to low micromolar range.[6] For instance, one study detailed the synthesis of 23 new 1,4-disubstituted sinomenine derivatives and their evaluation for in vitro anticancer activity.

Mechanisms of Action

Inhibition of RANKL Signaling Pathway

The anti-osteoclastogenic effects of sinomenine and its derivatives are primarily mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine for osteoclast differentiation, activation, and survival.

Sinomenine has been shown to suppress RANKL-induced osteoclastogenesis.[7] Mechanistic studies have revealed that sinomenine can downregulate the expression of key osteoclast-specific genes.[7] Furthermore, it has been demonstrated that a sinomenine derivative, SINX, exerts its bone-protective effects by activating the NRF2/HO-1/NQO1 signaling pathway, which is involved in the cellular response to oxidative stress.[1]

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits Sinomenine This compound & Derivatives Sinomenine->TRAF6 Inhibits NFkB NF-κB Sinomenine->NFkB Inhibits MAPK MAPKs (p38, JNK, ERK) Sinomenine->MAPK Modulates TRAF6->NFkB Activates TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 Induces MAPK->NFATc1 Activates Osteoclastogenesis Osteoclast Differentiation & Survival NFATc1->Osteoclastogenesis Promotes

Inhibition of the RANKL Signaling Pathway by Sinomenine Derivatives.
Modulation of Inflammatory Pathways

The anti-inflammatory effects of sinomenine derivatives are attributed to their ability to modulate key inflammatory signaling pathways. This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies start Sinomenine Starting Material synthesis Chemical Modification (e.g., Acylation, Reduction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Analysis (NMR, HRMS) purification->characterization treatment Treatment with Sinomenine Derivatives characterization->treatment cell_culture Cell Culture (e.g., RAW264.7) cell_culture->treatment osteoclast_assay Osteoclast Differentiation Assay (TRAP Staining) treatment->osteoclast_assay anti_inflammatory_assay Anti-inflammatory Assay (NO Measurement) treatment->anti_inflammatory_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot qpcr qPCR (Gene Expression) treatment->qpcr

General Experimental Workflow for the Study of Sinomenine Derivatives.

Experimental Protocols

Osteoclast Differentiation Assay

A common method to assess the anti-osteoclastogenic activity of compounds is the in vitro osteoclast differentiation assay using bone marrow-derived macrophages (BMMs) or the RAW 264.7 macrophage cell line.

Protocol Outline:

  • Cell Seeding: Plate BMMs or RAW 264.7 cells in a multi-well plate.

  • Induction of Differentiation: Treat the cells with macrophage colony-stimulating factor (M-CSF) and RANKL to induce differentiation into osteoclasts.

  • Compound Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives).

  • Staining: After a period of incubation (typically 4-6 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope. A reduction in the number of osteoclasts in the presence of the compound indicates anti-osteoclastogenic activity.

Conclusion and Future Directions

This compound and other sinomenine derivatives represent a promising class of compounds with potential therapeutic applications in diseases characterized by inflammation and bone resorption. While initial studies have highlighted their anti-osteoclastogenic and anti-inflammatory activities, further research is needed to fully elucidate their pharmacological profiles. Specifically, more detailed quantitative structure-activity relationship (QSAR) studies are required to optimize their potency and selectivity. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety in preclinical models of disease. The continued exploration of these compounds could lead to the development of novel and effective treatments for a range of debilitating conditions.

References

The Enigmatic Pathway: A Technical Guide to the Discovery and Biosynthesis of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the discovery and biosynthetic pathway of 7(R)-7,8-dihydrosinomenine, a morphinan (B1239233) alkaloid found in Sinomenium acutum. While the direct discovery and biosynthetic pathway of this specific compound are not extensively documented, this guide extrapolates from the well-studied biosynthesis of its precursor, sinomenine (B1681799), to propose a complete and chemically logical pathway.

Discovery and Isolation of Morphinan Alkaloids from Sinomenium acutum

Sinomenium acutum has a long history in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[1] Its therapeutic effects are largely attributed to a rich diversity of isoquinoline (B145761) alkaloids.[2] The most prominent of these is sinomenine, a morphinan derivative that has been the subject of extensive phytochemical and pharmacological research.[1] this compound is a closely related analogue, differing from sinomenine by the reduction of the 7,8-double bond. While the specific discovery of this compound is not well-documented, it is isolated from S. acutum alongside a variety of other alkaloids.[3] The isolation of these compounds typically involves solvent extraction of the plant material, followed by chromatographic separation techniques.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is intrinsically linked to the general isoquinoline alkaloid pathway, culminating in the formation of sinomenine, which is then proposed to undergo a final reduction step.

The Central Role of (S)-Reticuline

The journey to morphinan alkaloids begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate, (S)-reticuline.[4] This initial phase of the pathway is common to a vast array of benzylisoquinoline alkaloids.[5]

The Proposed Biosynthesis of Sinomenine

From (S)-reticuline, the pathway to sinomenine diverges from that of other morphinans like morphine, which are derived from (R)-reticuline.[6] In S. acutum, it is proposed that (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction to form the characteristic morphinan scaffold of sinomenine.[6] This critical step is likely catalyzed by a cytochrome P450 enzyme, potentially from the CYP719A/B subfamilies.[6] Subsequent enzymatic modifications, including the action of reductases, 2-oxoglutarate-dependent dioxygenases, and O-methyltransferases, are hypothesized to complete the synthesis of sinomenine.[6]

Putative Final Step: The Reduction to this compound

The conversion of sinomenine to this compound involves the reduction of the double bond between carbons 7 and 8. While the specific enzyme responsible for this transformation in S. acutum has not yet been characterized, it is chemically a straightforward reduction. This reaction is likely catalyzed by a reductase enzyme. The stereospecificity of this reduction, leading to the (R) configuration at the 7th carbon, suggests a tightly controlled enzymatic process.

Quantitative Data

The alkaloid content in Sinomenium acutum can vary significantly based on factors such as the geographical origin and the specific part of the plant. The following table summarizes the quantitative analysis of 11 alkaloids in 35 batches of S. acutum stem samples, providing a comparative overview of their abundance.

AlkaloidAverage Content (μg/g)
Sinomenine6853.4
Magnoflorine1142.1
Acutumine14.3
Higenamine2.9
L-Stepholidine12.8
Isosinomenine10.9
8-Oxo-tetrahydropalmatine3.6
Tetrahydropalmatine2.1
Corytuberine1.8
N-formyl-nornantenine1.5
Liriodenine0.8

Data adapted from a study on the chemical markers for the quality control of Sinomenium acutum stem.[3]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound and its precursors relies on a combination of genetic, enzymatic, and analytical techniques.

Isolation and Purification of Alkaloids

A general protocol for the extraction and isolation of alkaloids from S. acutum involves the following steps:

  • Extraction: Powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds.

  • Chromatography: The enriched alkaloid fraction is then purified using column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Characterization of Biosynthetic Enzymes

Identifying and characterizing the enzymes involved in the biosynthetic pathway typically follows these steps:

  • Transcriptome Analysis: RNA sequencing of S. acutum tissues is used to identify candidate genes encoding enzymes like cytochrome P450s, reductases, and methyltransferases that are co-expressed with the accumulation of sinomenine and related alkaloids.[6]

  • Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

  • Enzyme Assays: The recombinant enzymes are purified and incubated with their putative substrates (e.g., (S)-reticuline for the initial cyclization step).

  • Product Identification: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's function.

Quantitative Analysis of Alkaloids

The quantification of this compound and other alkaloids in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[7]

Typical HPLC-DAD Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid).

  • Detection: UV detection at a wavelength specific to the alkaloids of interest.

  • Quantification: Comparison of peak areas with those of authentic standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthetic_Pathway precursor precursor intermediate intermediate final_product final_product enzyme enzyme Tyrosine Tyrosine Multi_Step Multiple Enzymatic Steps Tyrosine->Multi_Step S_Reticuline S_Reticuline CYP450 Cytochrome P450s, Reductases, etc. S_Reticuline->CYP450 Sinomenine Sinomenine Putative_Reductase Putative Reductase Sinomenine->Putative_Reductase DihydroSinomenine This compound Multi_Step->S_Reticuline CYP450->Sinomenine Putative_Reductase->DihydroSinomenine

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

General Experimental Workflow for Enzyme Characterization

Experimental_Workflow step step analysis analysis result result A Transcriptome Analysis of S. acutum B Identify Candidate Genes A->B C Heterologous Expression of Genes B->C D Enzyme Assay with Putative Substrate C->D E LC-MS and NMR Analysis of Products D->E F Functional Annotation of Enzyme E->F

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

References

Pharmacological Profile of 7(R)-7,8-Dihydrosinomenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7(R)-7,8-Dihydrosinomenine is a naturally occurring isoquinoline (B145761) alkaloid isolated from the rhizome of Sinomenium acutum (Menispermaceae).[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, with a specific focus on its anti-osteoclastogenic properties. The document details the compound's impact on Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast differentiation, presents available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in pharmacology, bone biology, and natural product-based drug discovery.

Introduction

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to a net loss of bone mass, a hallmark of pathological conditions such as osteoporosis, rheumatoid arthritis, and metastatic bone disease. The differentiation and activation of osteoclasts, a process known as osteoclastogenesis, is primarily driven by the cytokine RANKL.[3][4][5]

Natural products represent a vast repository of chemical diversity and a promising source for novel therapeutic agents. The rhizome of Sinomenium acutum has been investigated for its chemical constituents and biological activities.[1][6][7] Phytochemical analysis of its extract led to the isolation of several isoquinoline alkaloids, including the compound this compound.[1] While research on this specific alkaloid is nascent, initial studies have placed it within the context of anti-osteoclastogenic agents, warranting further investigation into its therapeutic potential for bone disorders.

Pharmacological Activity: Anti-Osteoclastogenesis

The primary pharmacological activity identified for compounds isolated alongside this compound is the inhibition of osteoclast differentiation. Osteoclasts are multinucleated cells derived from hematopoietic precursors of the monocyte/macrophage lineage.[5][8] Their formation is a critical step in bone resorption.

Mechanism of Action: Inhibition of RANKL-Induced Osteoclast Differentiation

The differentiation of bone marrow-derived macrophages (BMMs) into mature, multinucleated osteoclasts is induced by RANKL. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade.[3] This cascade leads to the activation of key transcription factors, most notably nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is considered the master regulator of osteoclastogenesis.[9][10][11][12] NFATc1, in conjunction with other factors like c-Fos, orchestrates the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K, leading to cell fusion and the formation of functional, bone-resorbing osteoclasts.[10][13]

While the direct molecular target of this compound has not been elucidated, the study by Lee et al. (2016) assessed its effect, among other isolated alkaloids, on this RANKL-induced differentiation process. The study found that other compounds from the same extract, namely salutaridine, dauricumine, cheilanthifoline, and dauriporphine, significantly inhibited the formation of multinucleated osteoclasts.[1] Although this compound was identified as a new compound in this study, specific inhibitory data for it were not highlighted in the abstract, suggesting its activity may be less potent than the other mentioned alkaloids.[1] The presumed mechanism is the interruption of the RANKL-RANK signaling pathway, leading to the downregulation of NFATc1 and subsequent suppression of osteoclast formation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Calcineurin Calcineurin RANK->Calcineurin Ca2+ Signaling MAPK MAPK (p38, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB cFos c-Fos MAPK->cFos Gene_Expression Osteoclast-Specific Gene Expression (TRAP, Cathepsin K) NFkB->Gene_Expression NFATc1_p NFATc1 (inactive, phosphorylated) Calcineurin->NFATc1_p Dephosphorylation NFATc1_a NFATc1 (active) NFATc1_p->NFATc1_a Translocation Dihydrosinomenine This compound (Presumed Target) Dihydrosinomenine->Calcineurin Inhibition (Hypothesized) cFos->Gene_Expression NFATc1_a->Gene_Expression Master Regulator Osteoclast_Differentiation Osteoclast Differentiation & Bone Resorption Gene_Expression->Osteoclast_Differentiation Leads to

Caption: RANKL signaling pathway in osteoclastogenesis.

Quantitative Data

The study by Lee et al. (2016) evaluated the inhibitory effects of isolated compounds on osteoclast formation by quantifying the number of TRAP-positive multinucleated cells (MNCs). While this compound was isolated and identified, the publication's abstract emphasizes the significant activity of other compounds. For a complete understanding, the quantitative data for the most active compounds from the study are presented below for comparative context.

Table 1: Inhibitory Effects of Sinomenium acutum Alkaloids on Osteoclast Differentiation

Compound Concentration (µM) Inhibition of TRAP-positive MNCs (%)
Salutaridine 10 Significant Inhibition*
Dauricumine 10 Significant Inhibition*
Cheilanthifoline 10 Significant Inhibition*

| Dauriporphine | 10 | Significant Inhibition* |

*Note: The original publication abstract states "significant inhibitions" without providing specific percentage values. Access to the full-text article is required for precise quantitative data for these compounds and to ascertain if any data, even non-significant, exists for this compound.[1]

Experimental Protocols

The evaluation of the anti-osteoclastogenic activity of this compound involves standard in vitro cell-based assays. The methodologies described herein are based on established protocols for osteoclast research.[14][15][16][17]

In Vitro Osteoclast Differentiation Assay

This assay is the cornerstone for evaluating inhibitors of osteoclastogenesis.

  • Cell Isolation and Culture:

    • Bone marrow cells are harvested from the femurs and tibias of mice (e.g., C57BL/6 or BALB/c).[17]

    • The cell suspension is cultured in α-MEM medium containing 10% Fetal Bovine Serum (FBS) and Macrophage Colony-Stimulating Factor (M-CSF) to generate BMMs. Non-adherent cells are removed, and the adherent BMMs are used as osteoclast precursors.[17]

  • Induction of Differentiation:

    • BMMs are seeded in multi-well plates.

    • Differentiation is induced by treating the cells with M-CSF and RANKL.

    • Test compounds, such as this compound, are added at various concentrations simultaneously with the cytokines. A vehicle control (e.g., DMSO) is run in parallel.

  • TRAP Staining and Quantification:

    • After several days of culture (typically 4-6 days), cells are fixed.

    • Cells are stained for TRAP, a hallmark enzyme of osteoclasts, using a commercial kit.

    • TRAP-positive cells containing three or more nuclei are identified as mature osteoclasts and counted under a microscope.[15][18]

    • The inhibitory effect is calculated by comparing the number of osteoclasts in compound-treated wells to the vehicle control.

Bone Resorption (Pit Formation) Assay

This functional assay assesses the ability of mature osteoclasts to resorb bone matrix.

  • Cell Seeding on Substrate:

    • BMMs are seeded onto bone-mimicking substrates, such as dentin slices or calcium phosphate-coated plates.

    • Cells are induced to differentiate into osteoclasts with M-CSF and RANKL, in the presence or absence of the test compound.

  • Visualization of Resorption Pits:

    • After an extended culture period (e.g., 7-10 days), cells are removed from the substrate (e.g., via sonication in ammonium (B1175870) hydroxide).[19]

    • The surface of the substrate is stained (e.g., with hematoxylin) to visualize the resorption pits.

    • The total area of resorption is quantified using image analysis software.

cluster_prep Cell Preparation cluster_assay Osteoclastogenesis Assay Harvest Harvest Bone Marrow (Mouse Femur/Tibia) Culture_MCSF Culture with M-CSF Harvest->Culture_MCSF BMMs Obtain BMMs (Osteoclast Precursors) Culture_MCSF->BMMs Seed Seed BMMs in Plate BMMs->Seed Treat Treat with M-CSF + RANKL + this compound Seed->Treat Incubate Incubate (4-6 Days) Treat->Incubate Fix_Stain Fix and TRAP Stain Incubate->Fix_Stain Quantify Count TRAP+ Multinucleated Cells Fix_Stain->Quantify

Caption: Experimental workflow for in vitro osteoclastogenesis assay.

Conclusion and Future Directions

This compound is an isoquinoline alkaloid from Sinomenium acutum identified in a study screening for inhibitors of osteoclastogenesis.[1] While its definitive pharmacological profile is still emerging, its structural relationship to other bioactive alkaloids from the same source suggests a potential role in modulating bone cell differentiation. The primary mechanism is likely the inhibition of the RANKL-induced signaling pathway, which is critical for osteoclast formation.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 value of this compound for the inhibition of osteoclast differentiation and bone resorption.

  • Mechanism Deconvolution: Investigating the specific molecular target(s) within the RANKL signaling cascade (e.g., effects on NFATc1 activation and nuclear translocation).

  • In Vivo Efficacy: Evaluating the compound's ability to prevent bone loss in animal models of osteoporosis or inflammatory bone disease.

  • Structure-Activity Relationship (SAR): Comparing its activity to structurally related alkaloids to understand the chemical features essential for its anti-osteoclastogenic effects.

This technical guide provides a summary of the current knowledge on this compound. It serves as a starting point for further research aimed at fully characterizing its pharmacological profile and evaluating its potential as a novel therapeutic agent for the treatment of bone-related disorders.

References

Methodological & Application

Protocol for the total synthesis of 7(R)-7,8-Dihydrosinomenine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7(R)-7,8-dihydrosinomenine, a derivative of the natural alkaloid sinomenine (B1681799). Sinomenine, extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory and analgesic properties.[1] Structural modifications, such as the stereoselective reduction of the C7-C8 double bond, are explored to enhance its therapeutic potential. This protocol outlines two primary synthetic routes: a non-stereoselective Clemmensen reduction and a proposed stereoselective catalytic asymmetric hydrogenation. Detailed experimental procedures, reagent specifications, and data analysis guidelines are provided to facilitate the successful synthesis and characterization of the target compound.

Introduction

Sinomenine is a morphinan-type alkaloid with a tetracyclic structure that includes an α,β-unsaturated ketone in its C-ring.[2] This reactive moiety is a prime target for chemical modification to generate novel derivatives with potentially improved pharmacological profiles. The reduction of the 7,8-double bond leads to dihydrosinomenine, which can exist as two diastereomers, 7(R) and 7(S). The specific stereochemistry at the C7 position can significantly influence the biological activity of the molecule. This protocol details a method for the synthesis of the 7(R) diastereomer.

Synthesis Overview

The synthesis of this compound can be approached via two main strategies starting from commercially available sinomenine.

Route 1: Clemmensen Reduction (Non-Stereoselective)

This classical method involves the reduction of the α,β-unsaturated ketone in sinomenine using zinc amalgam and hydrochloric acid. While effective in reducing the carbonyl group and the double bond, this method is generally not stereoselective and will likely produce a mixture of 7(R) and 7(S) diastereomers.[2][3][4]

Route 2: Catalytic Asymmetric Hydrogenation (Stereoselective - Proposed)

To achieve the desired 7(R) stereochemistry, a stereoselective approach is necessary. Catalytic asymmetric hydrogenation of cyclic α,β-unsaturated ketones using chiral catalysts, such as those based on Ruthenium(II)-phosphine-diamine complexes, has been shown to be highly effective in producing specific stereoisomers.[5] This proposed route aims to selectively deliver hydrogen to one face of the C7-C8 double bond.

Experimental Protocols

Route 1: Synthesis of 7,8-Dihydrosinomenine via Clemmensen Reduction

This protocol is adapted from the general procedure for the Clemmensen reduction of ketones.[2][3][6]

Materials:

  • Sinomenine

  • Zinc dust, fine

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc dust (10 eq) to a flask. Add a 5% aqueous solution of mercuric chloride and stir for 10-15 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3 x 50 mL).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam. Add toluene (10 mL/g of sinomenine) and a solution of sinomenine (1 eq) in toluene.

  • Reduction: While stirring vigorously, add concentrated hydrochloric acid (20 eq) portion-wise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Decant the toluene layer and wash the remaining zinc amalgam with dichloromethane. Combine the organic layers.

  • Neutralization and Extraction: Carefully neutralize the combined organic layers by washing with a saturated solution of sodium bicarbonate until effervescence ceases. Wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of diastereomers. Purify by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to separate the 7(R) and 7(S) diastereomers.

Expected Outcome:

This reaction will likely yield a mixture of this compound and 7(S)-7,8-dihydrosinomenine. The ratio of the diastereomers will need to be determined by analytical techniques such as NMR spectroscopy or chiral HPLC.

Route 2: Proposed Synthesis of this compound via Catalytic Asymmetric Hydrogenation

This proposed protocol is based on established methods for the asymmetric hydrogenation of cyclic α,β-unsaturated ketones.[5][7][8] The specific catalyst and conditions may require optimization for the sinomenine substrate.

Materials:

  • Sinomenine

  • Chiral Ruthenium Catalyst (e.g., Ru(II)-BINAP-diamine complex)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel under an inert atmosphere, dissolve sinomenine (1 eq) in the chosen anhydrous, degassed solvent.

  • Catalyst Addition: Add the chiral ruthenium catalyst (0.01-1 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Expected Outcome:

This method is expected to yield predominantly the this compound diastereomer. The diastereomeric excess (d.e.) should be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

RouteKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (R:S)
Clemmensen ReductionZn(Hg), conc. HClTolueneReflux4-6TBDTBD
Asymmetric HydrogenationChiral Ru-Catalyst, H₂MeOHRT - 5012-48TBDTBD (Expected high R)

TBD: To be determined experimentally.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Absence of olefinic protons at the 7- and 8-positions. Appearance of new aliphatic protons in the C7-C8 region with specific coupling constants indicative of the (R) configuration.
¹³C NMR Absence of signals for the sp² carbons of the C=C bond. Appearance of new signals for the sp³ carbons at the C7 and C8 positions.
Mass Spec Molecular ion peak corresponding to the molecular weight of 7,8-dihydrosinomenine (C₁₉H₂₅NO₄).
FT-IR Disappearance of the C=C stretching vibration band. Presence of the C=O stretching band of the saturated ketone.
Chiral HPLC A single major peak corresponding to the 7(R) enantiomer when using a suitable chiral stationary phase.

Mandatory Visualization

Total_Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Clemmensen Reduction cluster_route2 Route 2: Catalytic Asymmetric Hydrogenation cluster_end Final Product Sinomenine Sinomenine Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Sinomenine->Clemmensen Non-stereoselective Asymmetric Asymmetric Hydrogenation (Chiral Ru-Catalyst, H₂) Sinomenine->Asymmetric Stereoselective (Proposed) Mixture Diastereomeric Mixture (7R and 7S) Clemmensen->Mixture Purification1 Chromatographic Separation Mixture->Purification1 Product This compound Purification1->Product Purification2 Purification Asymmetric->Purification2 Purification2->Product

Caption: Synthetic routes to this compound.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound. While the Clemmensen reduction offers a straightforward, albeit non-stereoselective, route, the proposed catalytic asymmetric hydrogenation presents a promising strategy for achieving the desired 7(R) stereoisomer with high selectivity. The successful synthesis and characterization of this compound will enable further investigation into its pharmacological properties and potential as a novel therapeutic agent. Researchers are encouraged to optimize the proposed stereoselective method to achieve the highest possible yield and diastereomeric excess.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of 7(R)-7,8-Dihydrosinomenine, an isoquinoline (B145761) alkaloid with potential therapeutic applications, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is based on established analytical principles for related alkaloids, such as sinomenine (B1681799), and is intended to serve as a robust starting point for method development and validation in research and quality control settings. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters necessary for accurate and precise quantification.

Introduction

This compound is a derivative of sinomenine, a major alkaloid isolated from the medicinal plant Sinomenium acutum. Given the therapeutic interest in sinomenine and its analogues for their anti-inflammatory and immunomodulatory properties, a reliable analytical method for the quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a reverse-phase HPLC (RP-HPLC) method designed to be specific, accurate, and precise for the analysis of this compound.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.01 M Sodium Phosphate Monobasic (pH adjusted to 6.9 with N,N,N',N'-tetramethylethylenediamine) (46:54, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 265 nm[2][3]
Run Time 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is provided below.

  • Sample Weighing: Weigh and finely powder a representative number of dosage forms (e.g., 20 tablets).

  • Extraction: Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, into a suitable volumetric flask.

  • Dissolution: Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Bring the solution to volume with the mobile phase and mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

As per the International Conference on Harmonisation (ICH) guidelines, the following parameters should be evaluated to validate the analytical method.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity A minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy Recovery should be between 98.0% and 102.0% for at least three concentration levels.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±2 nm detection wavelength).

Stability-Indicating Assay

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. The sample should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60°C), and photolytic stress (e.g., UV light). The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation product peaks are adequately resolved from the main analyte peak.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0[Insert Data]
Theoretical Plates (N) N ≥ 2000[Insert Data]
Relative Standard Deviation (RSD) of Peak Areas (n=6) RSD ≤ 2.0%[Insert Data]

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Standard Reference Standard Standard_Prep Prepare Standard Solutions (Stock and Working) Standard->Standard_Prep Sample Test Sample Sample_Prep Prepare Sample Solutions (Extraction, Dilution, Filtration) Sample->Sample_Prep HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column, Mobile Phase) HPLC_System->Chromatography Detection UV Detection at 265 nm Chromatography->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Integration Peak Integration and Quantification Data_Acquisition->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Pathway cluster_validation Method Validation (ICH Guidelines) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Stability Stability-Indicating Method->Stability Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method Stability->Validated_Method

Caption: Logical relationship of the HPLC method validation process.

References

Application Notes and Protocols: NMR Characterization of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7(R)-7,8-Dihydrosinomenine is a reduced derivative of sinomenine, a bioactive alkaloid with known anti-inflammatory, immunosuppressive, and analgesic properties. The structural elucidation of such natural products and their derivatives is fundamental for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and purity of these compounds. This application note provides a standardized protocol for the NMR analysis of this compound.

Data Presentation

Due to the lack of publicly available, experimentally determined NMR data for this compound, the following tables are presented as a template for data reporting. Researchers who successfully synthesize or isolate this compound can populate these tables with their experimental findings.

Table 1: ¹H NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
e.g., H-1Data not availableData not availableData not available
............

Solvent: CDCl₃ or other appropriate deuterated solvent. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)
e.g., C-1Data not available
......

Solvent: CDCl₃ or other appropriate deuterated solvent. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

This section details the methodologies for the NMR characterization of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many alkaloids. Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for ¹H NMR).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

  • 2D NMR Spectroscopy (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Data Processing and Analysis
  • Software: Use appropriate NMR data processing software (e.g., TopSpin, Mnova, etc.).

  • Processing Steps:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent signal (¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Assign the signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

Mandatory Visualization

Signaling Pathway of Sinomenine

Sinomenine, the parent compound of this compound, exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Sinomenine Sinomenine Sinomenine->IKK Inhibition Sinomenine->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Sinomenine's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a natural product like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Compound Pure Compound (5-10 mg) Mixing Dissolve & Mix Compound->Mixing Solvent Deuterated Solvent (0.5-0.7 mL) Solvent->Mixing Filtration Filter into NMR Tube Mixing->Filtration NMR_Spec High-Field NMR Spectrometer Filtration->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Processing FT, Phasing, Calibration OneD_NMR->Processing TwoD_NMR->Processing Analysis Integration, Multiplicity Analysis Processing->Analysis Assignment Signal Assignment Analysis->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR characterization of natural products.

References

Application Notes and Protocols for Developing Cell-Based Assays for 7(R)-7,8-Dihydrosinomenine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7(R)-7,8-dihydrosinomenine is an isoquinoline (B145761) alkaloid with known anti-osteoclastogenic effects.[1] Understanding its broader biological activities is crucial for potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cellular and molecular effects of this compound. The following protocols are designed for researchers in drug development and related scientific fields to assess its impact on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the described assays. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
RAW 264.7MTT24>100
4885.3 ± 5.2
7262.1 ± 4.5
SW1116CCK-82411.75
489.85
727.91
HUH-7Alamar Blue48177.6

Table 2: Apoptotic Effect of this compound on Cancer Cells

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
SW11160 (Control)483.2 ± 0.51.5 ± 0.3
104815.8 ± 1.25.4 ± 0.8
254828.9 ± 2.112.7 ± 1.5
504845.1 ± 3.525.3 ± 2.8

Table 3: Effect of this compound on Gene Expression (Fold Change vs. Control)

GeneCell LineTreatment Concentration (µM)Incubation Time (hours)Fold Change (mRNA)
Caspase-3SW111625483.5 ± 0.4
Bcl-2SW111625480.4 ± 0.1
BaxSW111625482.8 ± 0.3
MMP-2THP-125480.6 ± 0.08
MMP-9THP-125480.5 ± 0.06

Experimental Protocols

Cell Viability Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of this compound.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., RAW 264.7, SW1116)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.[2]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • CCK-8 solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate until 70-80% confluent.[2]

    • Treat cells with various concentrations of this compound for the desired time points.[2]

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

    • Measure the absorbance at 450 nm using a microplate reader.[2]

Apoptosis Assays

These assays help to determine if the observed decrease in cell viability is due to programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.[5]

    • Wash cells with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

    • Incubate for 15 minutes at room temperature in the dark.[6][7]

    • Add 400 µL of 1X Binding Buffer to each tube.[6][7]

    • Analyze the cells by flow cytometry within one hour.[6]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Caspase-3 Colorimetric or Fluorometric Assay Kit

    • Microplate reader

  • Procedure:

    • Treat cells with this compound and prepare cell lysates according to the kit manufacturer's instructions.[3]

    • Determine the protein concentration of the lysates.

    • Add equal amounts of protein to each well of a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.[3]

    • Measure the absorbance or fluorescence using a microplate reader.[3]

    • Calculate the caspase-3 activity relative to the untreated control.

Signaling Pathway Analysis

The following protocol outlines the use of Western blotting to investigate the effect of this compound on key signaling proteins.

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-Akt, Akt, p-JNK, JNK, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound and prepare cell lysates.

    • Determine protein concentration.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.[3]

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.[3]

    • Incubate with primary antibodies overnight at 4°C.[3]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Detect protein bands using a chemiluminescent substrate.[3]

    • Quantify band intensities and normalize to a loading control.

Diagrams

G Experimental Workflow for Cell Viability Assessment cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (24, 48, 72h) add_compound->incubate_treatment add_reagent Add Viability Reagent (MTT/CCK-8) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for cell viability assays.

G Apoptosis Detection Workflow (Annexin V/PI) cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_stains Incubate 15 min add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Caption: Workflow for apoptosis detection.

G Potential Signaling Pathways of Sinomenine Derivatives cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation compound This compound pi3k PI3K compound->pi3k Inhibits jak JAK compound->jak Inhibits jnk JNK compound->jnk Inhibits bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax compound->bax Upregulates akt Akt pi3k->akt cellular_effects Cellular Effects (Viability, Apoptosis, Inflammation) akt->cellular_effects stat STAT jak->stat stat->cellular_effects jnk->cellular_effects caspase3 Caspase-3 bax->caspase3 caspase3->cellular_effects Induces Apoptosis

Caption: Potential signaling pathways.

References

Application of 7(R)-7,8-Dihydrosinomenine in Anti-Osteoclastogenic Research: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of 7(R)-7,8-Dihydrosinomenine for anti-osteoclastogenic research have not yielded specific published data on this compound. Therefore, the following application notes and protocols are provided as a comprehensive methodological framework for researchers and drug development professionals to investigate the potential anti-osteoclastogenic effects of novel compounds, such as this compound.

This document details the standard experimental procedures and data analysis techniques used to assess the inhibitory effects of a test compound on osteoclast formation and function.

Quantitative Data Summary (Hypothetical Data for a Test Compound)

Should this compound be investigated, the following tables provide a template for summarizing key quantitative data.

Table 1: Effect of Test Compound on Osteoclast Formation and Viability

Concentration (µM)Number of TRAP-positive Multinucleated Cells (per well)Cell Viability (%)
0 (Control)150 ± 12100 ± 5
1125 ± 1098 ± 4
580 ± 795 ± 6
1045 ± 592 ± 5
2515 ± 385 ± 7
IC50 (µM) ~8.5 >25

Table 2: Effect of Test Compound on Osteoclast-Specific Gene Expression

GeneFold Change (vs. Control) at 10 µM
NFATc10.4 ± 0.05
TRAP (Acp5)0.3 ± 0.04
Cathepsin K (Ctsk)0.35 ± 0.06
c-Fos0.5 ± 0.07

Table 3: Effect of Test Compound on RANKL-Induced Protein Expression

ProteinFold Change (vs. Control) at 10 µM
p-NF-κB p650.45 ± 0.08
p-JNK0.55 ± 0.09
p-ERK0.6 ± 0.07
p-p380.5 ± 0.06
NFATc10.4 ± 0.05
c-Fos0.5 ± 0.08

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Osteoclast Differentiation Assay

This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

  • Cell Culture:

    • Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.[1]

    • Alternatively, use the murine macrophage cell line RAW 264.7.[2][3]

  • Osteoclast Induction:

    • Seed BMMs (1 x 10^4 cells/well) or RAW 264.7 cells (5 x 10^3 cells/well) into 96-well plates.

    • After 24 hours, replace the medium with differentiation medium containing 30-50 ng/mL M-CSF and 50-100 ng/mL RANKL.[1]

    • Add the test compound (e.g., this compound) at various concentrations.

    • Change the medium every 2 days.

  • TRAP Staining:

    • After 5-7 days of culture, fix the cells with 4% paraformaldehyde for 10 minutes.

    • Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit according to the manufacturer's instructions.

    • Count TRAP-positive cells with three or more nuclei as mature osteoclasts.[1]

Bone Resorption Assay

This assay quantitatively measures the bone-resorbing activity of mature osteoclasts.

  • Procedure:

    • Induce osteoclast differentiation as described in section 2.1 in the presence of the test compound.

    • Remove the cells by sonication or treatment with bleach.

Western Blot Analysis

This technique is used to determine the effect of the test compound on the expression of key proteins in osteoclast signaling pathways.

  • Protein Extraction and Quantification:

    • Culture cells and treat with RANKL and the test compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[7][8]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., p-p65, p-JNK, p-ERK, p-p38, NFATc1, c-Fos, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the effect of the test compound on the mRNA expression of osteoclast-specific genes.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from cultured cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes.

    • Use primers specific for osteoclast marker genes such as NFATc1, TRAP (Acp5), Cathepsin K (Ctsk), and c-Fos.

    • Normalize the expression of target genes to a housekeeping gene such as GAPDH or ACTB.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Visualizations

The following diagrams illustrate key concepts in anti-osteoclastogenic research.

G cluster_0 Experimental Workflow cluster_1 Assays Cell_Culture Cell Culture (BMMs or RAW 264.7) Differentiation Osteoclast Differentiation (RANKL + M-CSF) Cell_Culture->Differentiation Treatment Treatment with This compound Differentiation->Treatment TRAP_Staining TRAP Staining Treatment->TRAP_Staining Bone_Resorption Bone Resorption Assay Treatment->Bone_Resorption Western_Blot Western Blot Treatment->Western_Blot qRT_PCR qRT-PCR Treatment->qRT_PCR

General experimental workflow for evaluating anti-osteoclastogenic compounds.

G cluster_downstream Downstream Signaling RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathways (JNK, ERK, p38) TRAF6->MAPK Calcium Calcium Signaling TRAF6->Calcium NFATc1 NFATc1 NFkB->NFATc1 c_Fos c-Fos MAPK->c_Fos Calcium->NFATc1 Gene_Expression Osteoclast-Specific Gene Expression NFATc1->Gene_Expression c_Fos->Gene_Expression Differentiation Osteoclast Differentiation & Function Gene_Expression->Differentiation Test_Compound This compound (Hypothetical Target) Test_Compound->TRAF6 Test_Compound->NFkB Test_Compound->MAPK

RANKL signaling pathway and potential inhibitory points for a test compound.

References

Application Notes and Protocols for the Extraction of 7(R)-7,8-Dihydrosinomenine from Sinomenium acutum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and isolation of 7(R)-7,8-dihydrosinomenine, an isoquinoline (B145761) alkaloid from the rhizomes of Sinomenium acutum. This compound has demonstrated noteworthy biological activity, including anti-osteoclastogenic effects, making it a compound of interest for drug discovery and development.

Introduction

This compound is a naturally occurring alkaloid found in Sinomenium acutum, a plant used in traditional medicine. Research has identified its potential as an inhibitor of osteoclast differentiation, suggesting its therapeutic utility in bone-related disorders.[1] The extraction and purification of this specific compound require a multi-step approach involving solvent extraction followed by chromatographic separation.

Extraction and Isolation Methodologies

The successful isolation of this compound from Sinomenium acutum rhizomes involves an initial solvent extraction to obtain a crude extract, followed by purification steps to isolate the target compound.

Protocol 1: General Alkaloid Extraction from Sinomenium acutum

This protocol outlines a general method for obtaining a crude alkaloid extract from the rhizomes of Sinomenium acutum.

Materials:

  • Dried and powdered rhizomes of Sinomenium acutum

  • 50% aqueous ethanol (B145695)

  • Reflux apparatus

  • Filtration system

  • Rotary evaporator

Procedure:

  • Combine 1.5 kg of ground Sinomenium acutum rhizomes with an adequate volume of 50% aqueous ethanol.

  • Perform reflux extraction for 2 hours.[2]

  • Repeat the extraction process three times to ensure maximum yield.[2]

  • Combine the extracts and filter to remove solid plant material.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.[2] A yield of approximately 221.4 g of crude extract can be expected from 1.5 kg of starting material.[2]

Protocol 2: Isolation of this compound

Following the initial extraction, a phytochemical investigation involving chromatographic techniques is employed to isolate this compound along with other alkaloids. The following is a general procedure based on the successful isolation of isoquinoline alkaloids from S. acutum extract.

Materials:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for elution (e.g., gradients of chloroform (B151607) and methanol)

  • Thin-layer chromatography (TLC) plates for fraction monitoring

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvents for HPLC (e.g., acetonitrile, water)

Procedure:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of appropriate solvents to separate fractions based on polarity.

  • Monitor the fractions using TLC to identify those containing compounds of interest.

  • Combine fractions showing similar profiles.

  • Further purify the relevant fractions using preparative HPLC to isolate individual compounds, including this compound.

  • The structure and identity of the isolated this compound can be confirmed by spectroscopic analyses, including 2D NMR experiments.[1]

Quantitative Data

The following table summarizes the content of major alkaloids found in Sinomenium acutum extracts using different solvent compositions. While specific yield for this compound is not detailed in the initial reports, the data for related major alkaloids provide a baseline for extraction efficiency. A 75% ethanol solution was found to be the most effective for extracting major alkaloids like sinomenine, magnoflorine, and acutumine.[2]

Extraction SolventSinomenine (mg/g extract)Magnoflorine (mg/g extract)Acutumine (mg/g extract)
75% Ethanol with 0.5% Acetic Acid29.8135.4010.93

Table 1: Content of major alkaloids in Sinomenium acutum extract using 75% ethanol with 0.5% acetic acid. Data from a study on optimizing extraction conditions.[2]

Biological Activity and Signaling Pathways

This compound has been identified as having anti-osteoclastogenic effects.[1] This activity is crucial in the context of bone diseases characterized by excessive bone resorption, such as osteoporosis. The primary signaling pathway implicated in osteoclast differentiation is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway.

Natural alkaloids, including isoquinolines, often exert their anti-osteoporotic effects by inhibiting bone resorption through the modulation of RANKL-dependent pathways.[3] This includes interference with the interaction between RANKL and its receptor RANK, which in turn inhibits downstream signaling cascades involving TRAF6, NF-κB, and MAPK.[3][4] The inhibition of these pathways ultimately leads to the downregulation of key transcription factors for osteoclastogenesis, such as NFATc1.[3][5]

Below are diagrams illustrating the general experimental workflow for extraction and the RANKL signaling pathway, a likely target of this compound.

ExtractionWorkflow SA Sinomenium acutum Rhizomes Grind Grinding SA->Grind Extraction Solvent Extraction (e.g., 50-75% Ethanol, Reflux) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Chromatography Chromatographic Purification (Silica Gel, Prep-HPLC) CrudeExtract->Chromatography IsolatedCompound This compound Chromatography->IsolatedCompound

Extraction and Isolation Workflow.

RANKL_Signaling_Pathway cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation AP1 AP-1 MAPK->AP1 Activates NFATc1 NFATc1 Nucleus_NFkB->NFATc1 Induces AP1->NFATc1 Induces Gene Osteoclast-specific Gene Expression NFATc1->Gene Dihydrosinomenine This compound Dihydrosinomenine->RANKL Inhibits Binding? Dihydrosinomenine->TRAF6 Inhibits? Dihydrosinomenine->NFkB Inhibits Activation?

References

Application Notes and Protocols: Mass Spectrometry Analysis of 7(R)-7,8-Dihydrosinomenine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7(R)-7,8-dihydrosinomenine is an isoquinoline (B145761) alkaloid that can be isolated from Sinomenium acutum and is known for its potential anti-osteoclastogenic effects.[1] As with many natural products under investigation for therapeutic applications, a thorough understanding of its metabolic fate is crucial for drug development. This document provides a detailed, though prospective, guide for the analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to limited specific literature on the metabolism of this compound, the metabolic pathways and analytical methodologies presented here are based on established knowledge of the parent compound, sinomenine (B1681799), and general principles of drug metabolism.

Proposed Metabolic Pathways

Based on the known metabolism of sinomenine and other morphinan (B1239233) alkaloids, the metabolic pathways for this compound are likely to involve Phase I and Phase II reactions. Phase I reactions may include demethylation and hydroxylation, while Phase II reactions would involve conjugation with glucuronic acid or sulfate.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound O-demethylated metabolite O-demethylated metabolite This compound->O-demethylated metabolite CYP450 N-demethylated metabolite N-demethylated metabolite This compound->N-demethylated metabolite CYP450 Hydroxylated metabolite Hydroxylated metabolite This compound->Hydroxylated metabolite CYP450 Glucuronide conjugate Glucuronide conjugate O-demethylated metabolite->Glucuronide conjugate UGTs Sulfate conjugate Sulfate conjugate O-demethylated metabolite->Sulfate conjugate SULTs Hydroxylated metabolite->Glucuronide conjugate UGTs Hydroxylated metabolite->Sulfate conjugate SULTs

Proposed metabolic pathway for this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the analysis of this compound and its metabolites in rat plasma following oral administration. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: LC-MS/MS Parameters for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound332.2181.125
O-demethylated metabolite318.2167.128
N-demethylated metabolite318.2181.125
Glucuronide conjugate508.2332.230
Internal Standard (IS)335.2184.125

Table 2: Pharmacokinetic Parameters in Rat Plasma (Illustrative Data)

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
This compound258.3 ± 45.71.51245.6 ± 210.2
O-demethylated metabolite89.1 ± 15.32.0512.8 ± 98.4
N-demethylated metabolite45.6 ± 8.92.0278.4 ± 55.7
Glucuronide conjugate312.5 ± 60.12.51890.7 ± 350.9

Experimental Protocols

1. Sample Preparation from Plasma

This protocol is based on standard protein precipitation methods for the extraction of small molecules from biological matrices.

cluster_workflow Sample Preparation Workflow A 1. Plasma Sample (100 µL) B 2. Add Internal Standard A->B C 3. Protein Precipitation (Acetonitrile with 0.1% Formic Acid) B->C D 4. Vortex & Centrifuge C->D E 5. Supernatant Transfer D->E F 6. Evaporation to Dryness E->F G 7. Reconstitution F->G H 8. LC-MS/MS Analysis G->H

Workflow for plasma sample preparation.
  • Materials:

    • Rat plasma samples

    • Internal Standard (IS) solution (e.g., d3-7(R)-7,8-dihydrosinomenine)

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

    • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% FA)

    • Microcentrifuge tubes

  • Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution and vortex briefly.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method development and validation are necessary for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates to be optimized for the specific instrument.

Conclusion

The protocols and data presented in this application note provide a robust starting point for researchers and scientists involved in the development of this compound. The proposed metabolic pathway, sample preparation protocol, and LC-MS/MS conditions are based on established analytical principles and data from structurally related compounds. It is imperative that these methods are validated to ensure accuracy, precision, and reliability for specific research applications. This guide is intended to facilitate the development of analytical methods to support the preclinical and clinical development of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7(R)-7,8-Dihydrosinomenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound through the catalytic hydrogenation of sinomenine (B1681799).

Issue Potential Cause Recommended Solution
Low overall yield of 7,8-Dihydrosinomenine Incomplete reaction.- Ensure the catalyst is fresh and active. - Increase reaction time. - Increase hydrogen pressure. - Optimize the catalyst-to-substrate ratio.
Catalyst poisoning.- Use high-purity solvents and reagents. - Ensure the sinomenine starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Suboptimal reaction temperature.- Experiment with a temperature range (e.g., 25-50°C) to find the optimal condition for your specific catalyst and setup.
Low stereoselectivity (high proportion of 7(S)-isomer) Incorrect catalyst choice.- Raney nickel is commonly used for this reduction. The stereochemical outcome can be influenced by the age and storage conditions of the catalyst.[1] - Consider screening other hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts, though these may have different selectivity profiles.
Suboptimal reaction conditions.- Hydrogen pressure can influence stereoselectivity. Varying the pressure may favor the formation of the desired 7(R) isomer. - The choice of solvent can also impact the diastereomeric ratio. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
Formation of byproducts Over-reduction of other functional groups.- Use a milder catalyst or less forcing reaction conditions (lower temperature, lower pressure). - Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
C-ring modification other than simple hydrogenation.- Clemmensen reduction conditions (Zn-Hg/HCl) are known to produce a different C-ring hydrogenated sinomenine derivative and should be avoided if 7,8-dihydrosinomenine is the desired product.[2]
Difficulty in purifying this compound Inseparable mixture of diastereomers.- Diastereomers can sometimes be separated by column chromatography on silica (B1680970) gel. Experiment with different solvent systems (e.g., gradients of dichloromethane/methanol or chloroform/acetone). - If chromatographic separation is challenging, consider recrystallization from a suitable solvent system to enrich the desired 7(R) isomer.
Presence of polar impurities.- A preliminary aqueous work-up with a mild base can help remove acidic impurities. - A wash with brine can help remove residual water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 7,8-Dihydrosinomenine?

A1: The most common method is the catalytic hydrogenation of sinomenine. This involves reacting sinomenine with hydrogen gas in the presence of a metal catalyst.

Q2: Which catalyst is recommended for achieving high stereoselectivity for the 7(R) isomer?

A2: Raney nickel is a frequently used catalyst for this transformation. However, the stereoselectivity can be sensitive to the catalyst's preparation, age, and storage conditions.[1] It is advisable to test different batches or types of Raney nickel to optimize for the desired 7(R) diastereomer.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of sinomenine?

A3: Typical conditions involve dissolving sinomenine in a solvent like ethanol or methanol, adding the catalyst (e.g., Raney nickel), and then exposing the mixture to hydrogen gas in a pressurized reactor. The temperature is often maintained at or slightly above room temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken periodically to check for the disappearance of the sinomenine starting material and the appearance of the product.

Q5: What is the main byproduct I should be concerned about?

A5: The primary "byproduct" of concern is the undesired 7(S)-7,8-Dihydrosinomenine diastereomer. The goal is to maximize the formation of the 7(R) isomer. Over-reduction of other functional groups is also a possibility if the reaction conditions are too harsh.

Q6: Are there any safety precautions I should take during this synthesis?

A6: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which requires a properly rated and maintained pressure reactor and a well-ventilated workspace. Raney nickel can be pyrophoric (ignite spontaneously in air) when dry and should be handled with care, typically as a slurry in water or ethanol.[3][4] Always consult the safety data sheets (SDS) for all chemicals and follow proper laboratory safety procedures.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_troubleshooting Troubleshooting Loop A Dissolve Sinomenine in Solvent B Add Catalyst (e.g., Raney Nickel) A->B C Pressurize with Hydrogen Gas B->C D Stir at Controlled Temperature C->D E Filter to Remove Catalyst D->E Reaction Monitoring (TLC/HPLC) F Concentrate the Filtrate E->F G Purify by Column Chromatography F->G H Analyze Purity and Stereoselectivity (e.g., NMR, HPLC) G->H I Low Yield or Selectivity? H->I J Adjust Reaction Conditions: - Catalyst Type/Amount - Temperature - Pressure - Reaction Time I->J Yes K Final Product: this compound I->K No J->A Re-run Experiment

Caption: General workflow for the synthesis of this compound.

Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Start Synthesis check_yield Is the overall yield low? start->check_yield check_selectivity Is the 7(R) selectivity low? check_yield->check_selectivity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes change_catalyst Screen Different Catalysts or Catalyst Batches check_selectivity->change_catalyst Yes purification_issue Difficulty in Purification? check_selectivity->purification_issue No catalyst_poisoning Catalyst Poisoning? incomplete_reaction->catalyst_poisoning No optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) incomplete_reaction->optimize_conditions Yes catalyst_poisoning->check_selectivity No purify_reagents Purify Starting Materials and Solvents catalyst_poisoning->purify_reagents Yes optimize_conditions->start purify_reagents->start change_catalyst->start optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No try_recrystallization Attempt Recrystallization optimize_chromatography->try_recrystallization try_recrystallization->success

References

Technical Support Center: Overcoming Solubility Challenges of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 7(R)-7,8-Dihydrosinomenine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an isoquinoline (B145761) alkaloid. As with its parent compound, sinomenine (B1681799), it is expected to have low intrinsic solubility in aqueous solutions at neutral pH. Sinomenine itself exhibits poor water solubility.[1] The solubility of such compounds is generally pH-dependent.

Q2: Why am I observing precipitation when I try to dissolve this compound in a neutral buffer?

This is a common issue for isoquinoline alkaloids. At neutral pH, the molecule is likely in its free base form, which is less soluble in water. To achieve better solubility, it is often necessary to either lower the pH of the solution or use a different solvent system.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

Yes, pH adjustment is a primary strategy for solubilizing basic compounds like this compound. By acidifying the solution, you can protonate the nitrogen atom in the isoquinoline structure, forming a more soluble salt. The hydrochloride salt of the parent compound, sinomenine, demonstrates significantly improved water solubility.[1] For sinomenine, the pKa is approximately 7.98.[2] To ensure the compound is in its soluble, protonated form, the pH of the aqueous solution should be maintained at least 2 pH units below its pKa.

Q4: What are some suitable co-solvents for dissolving this compound?

Q5: Are there other advanced techniques to enhance the solubility of this compound?

Yes, several formulation strategies can be employed:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin can increase its apparent solubility in water.[4][5] This technique forms a host-guest complex where the hydrophobic this compound molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.

  • Co-amorphous Systems: Creating a co-amorphous system with another small molecule, such as a nonsteroidal anti-inflammatory drug (NSAID), has been shown to improve the solubility and sustain the release of sinomenine.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution(s)
Compound does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The compound is in its poorly soluble free base form at neutral pH.1. pH Adjustment: Prepare a stock solution in an acidic buffer (e.g., pH 2-4) or add a small amount of acid (e.g., HCl) to your aqueous solution to protonate the compound. 2. Co-solvent System: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add the aqueous buffer to this solution while vortexing.
Precipitation occurs after initial dissolution upon dilution with aqueous buffer. The concentration of the organic co-solvent has been diluted below the level required to maintain solubility, causing the compound to crash out of solution.1. Optimize Co-solvent Percentage: Determine the minimum percentage of the organic co-solvent needed to maintain solubility at your desired final concentration. 2. Use a Different Solubilization Method: Consider pH adjustment or cyclodextrin complexation as alternative or complementary methods.
The solution is cloudy or forms a suspension. Incomplete dissolution or the presence of insoluble impurities.1. Sonication: Use an ultrasonic bath to aid in the dissolution process.[7] 2. Heating: Gently warming the solution may improve solubility, as the dissolution of sinomenine hydrochloride is an endothermic process.[3] 3. Filtration: If impurities are suspected, filter the solution through a 0.22 µm filter after the dissolution process.
Difficulty achieving a high concentration in aqueous solution for in vivo studies. The intrinsic solubility of the compound, even with simple pH adjustment or co-solvents, may be limiting.1. Formulation with Cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin to significantly enhance aqueous solubility.[8] 2. Co-amorphous Formulations: Investigate the preparation of a co-amorphous solid with a pharmaceutically acceptable excipient.[6]

Quantitative Solubility Data (for the related compound Sinomenine Hydrochloride)

The following tables provide solubility data for Sinomenine Hydrochloride, which can serve as a useful reference for this compound.

Table 1: Solubility of Sinomenine Hydrochloride in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water16.67[7]45.57[7]Ultrasonic assistance may be needed.[7]
DMSO100[7]273.34[7]Ultrasonic and warming may be needed.[7]

Table 2: Mole Fraction Solubility of Sinomenine Hydrochloride in Pure Water at Different Temperatures

Temperature (K)Temperature (°C)Mole Fraction (x10^3)
283.1510.04.31[3]
288.1515.04.79[3]
293.1520.05.34[3]
298.1525.05.96[3]
303.1530.06.67[3]
308.1535.07.47[3]

Table 3: Mole Fraction Solubility of Sinomenine Hydrochloride in Ethanol-Water Mixtures at 298.15 K (25 °C)

Mass Fraction of EthanolMole Fraction of Sinomenine HCl (x10^3)
0.05.96[3]
0.17.21[3]
0.28.83[3]
0.310.97[3]
0.413.82[3]
0.517.65[3]
0.616.33[3]
0.714.87[3]
0.810.91[3]
0.95.43[3]
1.01.12[3]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Prepare an acidic buffer solution (e.g., 0.1 M citrate (B86180) buffer, pH 3.0).

  • Gradually add the powder to the acidic buffer while stirring or vortexing.

  • If necessary, use sonication for 5-10 minutes to aid dissolution.

  • Once fully dissolved, the solution can be further diluted with the same acidic buffer or an appropriate experimental medium. Note: Be cautious of pH changes upon dilution that could lead to precipitation.

  • For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using a Co-solvent (DMSO)

  • Weigh the desired amount of this compound powder.

  • Add a minimal volume of high-purity DMSO to the powder to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Ensure the compound is fully dissolved in DMSO. Gentle warming or sonication can be used if needed.

  • To prepare the working solution, slowly add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing.

  • Do not exceed a final DMSO concentration that may be toxic to your experimental system (typically <0.5-1% v/v for cell-based assays).

  • If the final solution appears cloudy, try a lower final concentration or a higher percentage of DMSO if permissible by the experimental setup.

Visualized Workflows

experimental_workflow Workflow for Solubility Testing and Enhancement cluster_testing Initial Solubility Testing cluster_enhancement Solubility Enhancement Strategies start Start with this compound Powder test_neutral Attempt to Dissolve in Neutral Aqueous Buffer (e.g., PBS pH 7.4) start->test_neutral observe_solubility Observe Outcome test_neutral->observe_solubility soluble Fully Soluble observe_solubility->soluble Yes insoluble Insoluble or Precipitate observe_solubility->insoluble No strategy_ph pH Adjustment (Acidic Buffer) insoluble->strategy_ph strategy_cosolvent Co-solvent (e.g., DMSO, Ethanol) insoluble->strategy_cosolvent strategy_cyclodextrin Cyclodextrin Complexation insoluble->strategy_cyclodextrin check_ph Check for Dissolution strategy_ph->check_ph check_cosolvent Check for Dissolution strategy_cosolvent->check_cosolvent check_cyclo Check for Dissolution strategy_cyclodextrin->check_cyclo success Successful Solubilization check_ph->success Soluble check_cosolvent->success Soluble check_cyclo->success Soluble ph_adjustment_pathway Mechanism of Solubility Enhancement by pH Adjustment compound_base This compound (Free Base) solubility_low Low Aqueous Solubility compound_base->solubility_low add_acid + H⁺ (Acidification, pH < pKa) compound_base->add_acid compound_salt Protonated this compound (Salt Form) add_acid->compound_salt solubility_high High Aqueous Solubility compound_salt->solubility_high

References

Assessing the stability of 7(R)-7,8-Dihydrosinomenine under experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 7(R)-7,8-dihydrosinomenine under various experimental conditions. As specific stability data for this compound is limited, the information provided is based on the known properties of its parent compound, sinomenine (B1681799), and established principles of pharmaceutical stability testing.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound?

Based on the structure of this compound, a morphinan (B1239233) alkaloid, and data from its parent compound sinomenine, the primary factors influencing its stability are likely to be:

  • pH: Alkaloids are often susceptible to pH-dependent hydrolysis. Acidic or basic conditions can catalyze the degradation of the molecule.

  • Oxidation: The presence of oxidizing agents could lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For long-term stability of the related compound sinomenine hydrochloride, storage at -20°C is recommended.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

Q2: Is this compound expected to be more or less stable than sinomenine?

This compound is the 7,8-dihydro derivative of sinomenine, meaning the double bond in the C ring of sinomenine is reduced. This structural modification removes the α,β-unsaturated ketone moiety present in sinomenine. This particular functional group in sinomenine is known to be reactive and crucial for some of its biological activities. The absence of this reactive group in this compound might confer greater chemical stability, particularly against reactions targeting this double bond. However, other parts of the molecule remain susceptible to degradation.

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound have not been documented in the provided search results, potential degradation pathways for morphinan alkaloids include:

  • Hydrolysis: Cleavage of ether linkages under acidic or basic conditions.

  • Oxidation: Oxidation of the phenolic hydroxyl group or other susceptible positions on the aromatic ring.

  • Epimerization: Changes in the stereochemistry at chiral centers under certain conditions.

  • N-demethylation: Removal of the methyl group from the tertiary amine.

Q4: How can the stability of this compound be improved in formulations?

For the parent compound sinomenine, various strategies have been employed to enhance its stability and bioavailability, which may also be applicable to this compound:

  • Salt Formation: Sinomenine is often used as its hydrochloride salt, which exhibits improved water solubility and stability.[5][6][7] Preparing a salt of this compound could offer similar advantages.

  • Encapsulation: Using drug delivery systems like nanoparticles, liposomes, or co-amorphous systems can protect the molecule from harsh environmental conditions.[8][9][10]

  • Use of Excipients: The addition of antioxidants, buffering agents, and chelating agents to a formulation can help mitigate oxidative and pH-driven degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation observed in solution. pH of the solvent is not optimal.Determine the pH of maximum stability for this compound and use appropriate buffers in your experiments.
Presence of dissolved oxygen.Degas solvents before use by sparging with an inert gas like nitrogen or argon.
Inconsistent results between experimental replicates. Photodegradation due to ambient light.Conduct experiments under amber or low-light conditions. Wrap sample vials in aluminum foil.
Temperature fluctuations.Use a calibrated and stable incubator or water bath for temperature-controlled studies.
Appearance of multiple unknown peaks in HPLC analysis. Complex degradation is occurring.This is expected in forced degradation studies. The goal is to separate and identify these degradants.
Contamination of the sample or mobile phase.Ensure high purity of the starting material and use fresh, high-quality solvents for analysis.
Poor recovery of the compound from the formulation. Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Inefficient extraction from the formulation matrix.Optimize the extraction procedure by varying the solvent, pH, and extraction time.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[1][2][3][4]

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • Calibrated pH meter, analytical balance, incubator, photostability chamber, and HPLC system.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A method similar to that used for sinomenine, employing a C18 column with a mobile phase of methanol/water or acetonitrile/water with a buffer, would be a good starting point.[11][12]

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Determine the retention times and peak areas of any degradation products.

    • Assess the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of this compound % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
Control 24
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Heat (Solid), 60°C 48
Heat (Solution), 60°C 48
Photolytic -

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C, Solid & Solution) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation pathway Identify Degradation Products hplc->pathway mass_balance Assess Mass Balance degradation->mass_balance report Generate Stability Report pathway->report mass_balance->report

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., Ether Cleavage) parent->hydrolysis Acid/Base oxidation Oxidation Products (e.g., Phenolic Oxidation) parent->oxidation Oxidizing Agent epimerization Epimers parent->epimerization pH/Heat demethylation N-demethylated Product parent->demethylation Metabolic/Chemical

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Purification of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7(R)-7,8-Dihydrosinomenine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step guidance to resolve them.

Issue 1: Low Purity of the Final Product After Synthesis

Question: My final product of this compound has low purity after the catalytic hydrogenation of sinomenine (B1681799). What are the likely impurities and how can I remove them?

Answer:

Low purity after the synthesis of this compound from sinomenine is often due to incomplete reaction or the formation of side products. The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual sinomenine is a common impurity.

  • Over-reduction Products: The ketone group at C6 can be further reduced to a hydroxyl group, leading to the formation of 7(R)-7,8-Dihydrosinomenol.

  • Structurally Related Alkaloids: If the starting sinomenine was not highly pure, co-extracted alkaloids from Sinomenium acutum such as acutumine and magnoflorine may be present.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity of this compound.

Recommended Actions:

  • Confirm Impurity Identity: Use HPLC-MS to confirm the mass of the impurities. Unreacted sinomenine will have a mass corresponding to C19H23NO4 (m/z 330.16), while the desired product is C19H25NO4 (m/z 332.18). Over-reduced products may show a mass corresponding to C19H27NO4 (m/z 334.20).

  • Chromatographic Separation: A multi-step chromatographic approach is often necessary.

    • Normal Phase Chromatography: Can be effective for separating compounds with different polarities. A silica (B1680970) gel column with a solvent system like Dichloromethane/Methanol (B129727) or Chloroform/Methanol with a small amount of amine (e.g., triethylamine) to prevent peak tailing can be used.

    • Reverse Phase Chromatography (Prep-HPLC): This is highly effective for separating structurally similar compounds. A C18 column with a mobile phase of Acetonitrile/Water or Methanol/Water with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Crystallization: If a suitable solvent is found, crystallization can be a powerful final purification step to remove trace impurities.

Issue 2: Product Degradation During Purification

Question: I am observing new, unexpected peaks in my HPLC analysis during and after purification, suggesting my product is degrading. What could be causing this and how can I prevent it?

Answer:

This compound, like many alkaloids, can be susceptible to degradation under certain conditions. Potential causes of degradation include:

  • pH Instability: Exposure to strong acids or bases during chromatography or work-up can cause hydrolysis or rearrangement.

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially in the presence of air and metal ions.

  • Light and Heat Sensitivity: Prolonged exposure to light and elevated temperatures can promote degradation.

Troubleshooting and Prevention:

Stress ConditionPotential Degradation PathwayPrevention Strategy
Acidic pH Rearrangement of the morphinan (B1239233) skeleton.Use buffered mobile phases (pH 4-6) for chromatography. Avoid prolonged exposure to strong acids.
Basic pH Phenolic oxidation.Use neutral or slightly acidic conditions. If basic conditions are necessary, work quickly and at low temperatures.
Oxidation Formation of colored quinone-type structures.Degas solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or BHT in small amounts during storage.
Photolytic Photodegradation leading to complex mixtures.Protect the compound from light at all stages using amber vials or by wrapping glassware in aluminum foil.
Thermal Thermally induced degradation.Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (<40°C). Store the purified compound at low temperatures (-20°C).

Frequently Asked Questions (FAQs)

Q1: What are the key differences in chromatographic behavior between sinomenine and this compound?

A1: The primary difference is the absence of the C7-C8 double bond in this compound, which makes it slightly less polar than sinomenine.

  • Reverse Phase HPLC: this compound will typically have a slightly longer retention time than sinomenine on a C18 column under the same conditions due to its increased hydrophobicity.

  • Normal Phase HPLC: Sinomenine, being slightly more polar, will have a shorter retention time on a silica gel column compared to this compound.

Q2: What is a good starting point for a preparative HPLC method to separate this compound from sinomenine?

A2: A gradient method on a C18 column is recommended for good separation.

ParameterRecommended Condition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 10-20 mL/min (depending on column diameter)
Detection 265 nm

Q3: How can I confirm the stereochemistry at the C7 position after reduction?

A3: Confirmation of the (R) stereochemistry at the C7 position requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY can be used to determine the relative stereochemistry of the protons in the molecule.

  • X-ray Crystallography: If a single crystal of the purified compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Q4: My purified this compound is a solid. What is a good solvent system for recrystallization?

A4: Finding a suitable recrystallization solvent often requires some experimentation. A good starting point is to use a binary solvent system.

  • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol (B145695), or dichloromethane) at an elevated temperature.

  • Slowly add a "poor" solvent in which the compound is sparingly soluble (e.g., hexane, diethyl ether, or water) until the solution becomes slightly cloudy.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Experimental Protocols

Protocol 1: General Method for Catalytic Hydrogenation of Sinomenine

G cluster_0 Catalytic Hydrogenation Workflow start Dissolve Sinomenine in Ethanol add_catalyst Add Pd/C Catalyst (5-10 mol%) start->add_catalyst hydrogenate Hydrogenate at 50 psi H2 (Room Temperature, 12-24 h) add_catalyst->hydrogenate monitor Monitor Reaction by TLC/HPLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: Dissolve sinomenine (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until all the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Forced Degradation Study

To understand potential degradation products, a forced degradation study can be performed on a small scale.

ConditionProcedure
Acidic Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Basic Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidative Dissolve 1 mg of this compound in 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
Thermal Store the solid compound at 105°C for 24 hours.
Photolytic Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

After exposure, analyze each sample by HPLC-MS to identify and characterize any degradation products.

Data Presentation

Table 1: Hypothetical Purification Summary

This table provides an example of expected yields and purities at different stages of purification. Actual results may vary.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity by HPLC (%)
Crude Product1.001.0010085
Normal Phase Chromatography1.000.808095
Reverse Phase Prep-HPLC0.800.6885>98
Recrystallization0.680.6088>99.5

Technical Support Center: Optimizing 7(R)-7,8-Dihydrosinomenine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 7(R)-7,8-Dihydrosinomenine for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is an isoquinoline (B145761) alkaloid, a derivative of sinomenine (B1681799).[1] Sinomenine and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects.[1][2][3] Therefore, this compound is anticipated to exhibit similar properties, making it a compound of interest for studies in inflammation, immunology, and oncology.

Q2: What is a good starting concentration range for this compound in my cell line?

For novel compounds like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies of other sinomenine derivatives, a broad starting range from the low micromolar (e.g., 1-10 µM) to a higher concentration (e.g., 100-200 µM) is recommended.[4] The ideal concentration will provide the desired biological effect with minimal cytotoxicity.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time is dependent on the specific biological question and the cell line's doubling time. A time-course experiment is recommended, with common time points being 24, 48, and 72 hours.

Q4: How can I assess the cytotoxicity of this compound?

Standard cell viability assays such as MTT, CCK-8, or LDH release assays are suitable for determining the cytotoxic effects of this compound. These assays will help in identifying the concentration at which this compound becomes toxic to the cells, allowing for the determination of a therapeutic window.

Q5: What signaling pathways are likely affected by this compound?

Based on the known mechanisms of sinomenine and its other derivatives, this compound may influence inflammatory and cell survival pathways. Key pathways to investigate include the NF-κB and PI3K/Akt signaling cascades.[2] Sinomenine derivatives have been shown to induce apoptosis in cancer cells, suggesting that pathways regulating programmed cell death are also relevant.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect - Concentration too low- Insufficient incubation time- Compound instability- Increase the concentration range in your dose-response experiment.- Extend the incubation period in your time-course study.- Prepare fresh stock solutions for each experiment and protect from light.
High cell death, even at low concentrations - High sensitivity of the cell line- Compound precipitation- Use a lower concentration range.- Ensure complete solubilization of the compound in the solvent before adding to the culture medium. Visually inspect for precipitates.
Inconsistent results between experiments - Variation in cell seeding density- Inconsistent compound preparation- Standardize cell seeding protocols.- Prepare a large batch of stock solution for a set of experiments to minimize variability.
Compound precipitation in culture medium - Poor solubility in aqueous solutions- Increase the concentration of the solvent (e.g., DMSO), but keep the final solvent concentration in the medium below cytotoxic levels (typically <0.5%).- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound.

Data on Related Compounds

Since specific data for this compound is limited, the following tables summarize findings for the parent compound, sinomenine, and its other derivatives to provide a comparative reference.

Table 1: Cytotoxicity of Sinomenine Derivatives in Various Cancer Cell Lines

Compound Cell Line Assay IC50 Value (µM)
Sinomenine Derivative 11cMCF-7 (Breast Cancer)MTT< 11
Sinomenine Derivative 6dMCF-7 (Breast Cancer)CCK83.46
Sinomenine Derivative 6dHeLa (Cervical Cancer)CCK811.51
Sinomenine Derivative 6dHepG2 (Liver Cancer)CCK8Not specified
Sinomenine Derivative 6dSW480 (Colon Cancer)CCK8Not specified
Sinomenine Derivative 6dA549 (Lung Cancer)CCK8Not specified
Compound 17 (Sinomenine Derivative)RAW264.7 (Macrophage)Griess Assay (NO inhibition)30.28 ± 1.70

Data extrapolated from studies on various sinomenine derivatives.[2][3][4]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Objective: To determine the appropriate number of cells to seed for logarithmic growth throughout the experiment.

Methodology:

  • Seed a 96-well plate with a range of cell densities (e.g., 2,000 to 30,000 cells/well).

  • Culture the cells for the intended duration of the drug treatment (e.g., 24, 48, 72 hours).

  • At each time point, quantify cell viability using an MTT or CCK-8 assay.

  • Plot the growth curves for each seeding density.

  • Select the seeding density that allows for exponential growth and avoids confluence by the end of the experiment.

Protocol 2: Dose-Response and Cytotoxicity (MTT Assay)

Objective: To determine the effective and cytotoxic concentration range of this compound.

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1, 1, 10, 25, 50, 100, and 200 µM.

  • Include a vehicle-only control (e.g., DMSO).

  • Remove the existing medium and add the medium containing the different compound concentrations.

  • Incubate for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol 3: Western Blot for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key signaling proteins (e.g., NF-κB, Akt).

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at predetermined effective, non-toxic concentrations for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-Akt, Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine changes in protein expression and phosphorylation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosage Optimization cluster_analysis Phase 3: Mechanistic Analysis start Start seeding Determine Optimal Seeding Density start->seeding dose_response Dose-Response Curve (e.g., 0.1-200 µM) seeding->dose_response time_course Time-Course Experiment (24, 48, 72h) dose_response->time_course cytotoxicity Assess Cytotoxicity (MTT/CCK-8 Assay) time_course->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis_assay end End pathway_analysis->end apoptosis_assay->end

Caption: Experimental workflow for dosage optimization and mechanistic analysis.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-kB Pathway cluster_cellular_effects Cellular Effects compound This compound PI3K PI3K compound->PI3K inhibits? IKK IKK compound->IKK inhibits? apoptosis Apoptosis compound->apoptosis induces? Akt Akt PI3K->Akt phosphorylates proliferation Cell Proliferation Akt->proliferation promotes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases inflammation Inflammation NFkB->inflammation promotes NFkB->proliferation promotes

Caption: Postulated signaling pathways affected by this compound.

troubleshooting_tree cluster_no_effect cluster_high_death cluster_inconsistent start Start Troubleshooting issue What is the issue? start->issue no_effect No/Low Effect issue->no_effect No/Low Effect high_death High Cell Death issue->high_death High Death inconsistent Inconsistent Results issue->inconsistent Inconsistent increase_conc Increase Concentration no_effect->increase_conc decrease_conc Decrease Concentration high_death->decrease_conc standardize_seeding Standardize Seeding inconsistent->standardize_seeding increase_time Increase Incubation Time increase_conc->increase_time fresh_stock Use Fresh Stock increase_time->fresh_stock end Re-run Experiment fresh_stock->end check_solubility Check Solubility decrease_conc->check_solubility check_solubility->end batch_stock Use Same Stock Batch standardize_seeding->batch_stock batch_stock->end

Caption: Troubleshooting decision tree for common experimental issues.

References

Troubleshooting peak tailing in HPLC analysis of 7(R)-7,8-Dihydrosinomenine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 7(R)-7,8-Dihydrosinomenine.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic issue, particularly with basic compounds like this compound, an isoquinoline (B145761) alkaloid.[1] This guide provides a systematic approach to diagnose and resolve this problem.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I address them?

A1: Peak tailing for basic analytes like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. The following steps will help you identify and rectify the problem.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds.[2][3] Since sinomenine, a related compound, has a pKa of 7.98, it is likely that this compound has a similar basic character.[4]

  • Problem: At mid-range pH (e.g., pH 4-7), residual silanol (B1196071) groups (Si-OH) on the silica-based column packing can be ionized (SiO-), leading to strong electrostatic interactions with the protonated basic analyte. This secondary retention mechanism is a major cause of peak tailing.[5][6]

  • Solution: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5.[3] At this acidic pH, the silanol groups are protonated (non-ionized), minimizing the secondary interactions and leading to more symmetrical peaks.

Step 2: Incorporate a Mobile Phase Additive

Mobile phase additives can further reduce peak tailing by competing with the analyte for active sites on the stationary phase.

  • Problem: Even at low pH, some residual silanol interactions can persist.

  • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.1-0.5% (v/v).[7][8] TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte and improving peak symmetry.[8] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are recommended.[3]

Step 3: Assess for Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Problem: Both mass overload (too concentrated sample) and volume overload (too large injection volume) can cause peak asymmetry.[3]

  • Solution: To check for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was a contributing factor. To address volume overload, reduce the injection volume. As a general guideline, the injection volume should not exceed 5% of the column's void volume.[2]

Step 4: Inspect the Column's Condition

The column itself can be a source of peak tailing, especially if it is old or has been used with aggressive mobile phases.

  • Problem: Column degradation can lead to the loss of bonded phase and exposure of more active silanol sites. Voids in the column packing can also cause peak distortion.

  • Solution: If the above steps do not resolve the issue, try replacing the column with a new one of the same type. To prevent future degradation, always operate within the column's recommended pH and temperature range. Using a guard column can also help protect the analytical column from contaminants.[5]

Frequently Asked Questions (FAQs)

Q2: What is an acceptable peak tailing factor?

A2: The tailing factor (Tf), also known as the USP tailing factor, is a measure of peak symmetry. A Tf of 1.0 indicates a perfectly symmetrical Gaussian peak. For most applications, a tailing factor of ≤ 2.0 is considered acceptable.[5] However, for high-precision quantitative analysis, a Tf of ≤ 1.5 is often desired.[9]

Q3: Can column temperature affect peak tailing?

A3: Yes, column temperature can influence peak shape. Increasing the column temperature generally leads to sharper, more symmetrical peaks due to improved mass transfer kinetics and reduced mobile phase viscosity. However, be mindful of the thermal stability of your analyte and the column's operating limits. A typical starting point for temperature optimization is 30-40°C.

Q4: Are there specific types of HPLC columns that are better for analyzing basic compounds like this compound?

A4: Yes, columns with a base-deactivated stationary phase are highly recommended for the analysis of basic compounds.[3] These columns are manufactured to have a minimal number of accessible silanol groups, thereby reducing the potential for secondary interactions that cause peak tailing. End-capped columns are also a good choice as they have been chemically treated to cover many of the residual silanol groups.[6]

Data Presentation

The following table provides an illustrative example of how mobile phase pH and the addition of triethylamine (TEA) can affect the tailing factor of a basic compound like this compound.

Mobile Phase ConditionTailing Factor (Tf)Observations
pH 7.0 (no additive)> 2.5Severe peak tailing, poor peak shape.
pH 4.5 (no additive)1.8 - 2.2Moderate improvement, but still significant tailing.
pH 3.0 (no additive)1.4 - 1.7Good improvement in peak symmetry.
pH 3.0 with 0.1% TEA< 1.3Excellent peak symmetry, minimal tailing.

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for the analysis of this compound.

Materials:

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or another suitable acid for pH adjustment)

  • Triethylamine (TEA) (optional, as a competing base)

Procedure:

  • Aqueous Component Preparation:

    • Measure 900 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add formic acid dropwise while monitoring the pH with a calibrated pH meter until a pH of 3.0 is achieved.

    • If using TEA, add 1.0 mL of TEA to the flask.

    • Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

  • Mobile Phase Preparation:

    • For a 50:50 (v/v) mobile phase of acetonitrile and the aqueous buffer, mix 500 mL of acetonitrile with 500 mL of the prepared aqueous buffer.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in the HPLC analysis of this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No check_additive Is a Competing Base (e.g., TEA) Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% TEA to Mobile Phase check_additive->add_additive No check_overload Is Column Overloaded? check_additive->check_overload Yes add_additive->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_column Is the Column Old or Damaged? check_overload->check_column No reduce_load->check_column replace_column Replace with a New/Base-Deactivated Column check_column->replace_column Yes resolved Peak Tailing Resolved check_column->resolved No replace_column->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Mechanism of Peak Tailing and Mitigation

This diagram illustrates the chemical interactions leading to peak tailing and how mobile phase modifications can mitigate this issue.

G Mechanism of Peak Tailing and Mitigation cluster_0 Peak Tailing Scenario (Mid-Range pH) cluster_1 Mitigation Strategy (Low pH & Additive) analyte_p {Analyte (Basic) | R-NH3+} silanol_i {Stationary Phase | Si-O-} analyte_p->silanol_i Leads to Peak Tailing interaction Strong Secondary Interaction (Electrostatic) analyte_p2 {Analyte (Basic) | R-NH3+} silanol_n {Stationary Phase | Si-OH} analyte_p2->silanol_n Minimal Interaction additive {Additive (TEA) | (C2H5)3N} additive->silanol_n Shields Silanol Groups no_interaction Reduced Secondary Interaction

Caption: Chemical interactions causing peak tailing and their mitigation.

References

Strategies to prevent the degradation of 7(R)-7,8-Dihydrosinomenine during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7(R)-7,8-Dihydrosinomenine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is an isoquinoline (B145761) alkaloid derived from Sinomenium acutum.[1] Its structure, belonging to the morphinan (B1239233) class of compounds, contains several reactive functional groups that can influence its stability. These include a phenolic hydroxyl group, an ether linkage, a ketone, and a tertiary amine. Understanding this structure is crucial for predicting potential degradation pathways.

Q2: What are the common signs of degradation for this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, general signs of degradation for isoquinoline alkaloids include a visible change in color (often to yellow or brown), the formation of precipitates in solutions, and a measurable decrease in purity or potency when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The degradation of this compound is primarily influenced by environmental factors. Key contributors to instability are:

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring are susceptible to oxidation. This can be accelerated by the presence of oxygen and certain metal ions. Oxidation of the parent compound, sinomenine, has been shown to lead to dimerization.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.

  • pH: The stability of the compound in solution can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolytic or other degradation reactions.

  • Moisture: The presence of water can facilitate hydrolysis, particularly if the compound is formulated with ester or other water-labile functional groups.

Q4: What are the general recommended storage conditions for this compound?

A4: While specific stability data is limited, based on the general properties of isoquinoline alkaloids, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light at all times by using amber vials or by storing in a light-proof container.

  • Atmosphere: For solid material, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Moisture: Store in a tightly sealed container in a dry place. The use of a desiccant is recommended for solid samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of solid material (yellowing/browning) Oxidation or photodegradationStore the compound in a tightly sealed amber vial under an inert atmosphere at -20°C. Minimize exposure to light and air during handling.
Precipitate formation in a stock solution Degradation leading to insoluble products, or exceeding solubility at storage temperature.Prepare fresh solutions for each experiment. If storing solutions, filter through a 0.22 µm filter before use. Consider performing a pH-stability profile to identify the optimal pH for solution stability.
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.Conduct a forced degradation study to identify the likely degradation pathway (see Experimental Protocols). Based on the results, implement preventative measures such as adding antioxidants, adjusting pH, or protecting from light.
Loss of biological activity or potency Degradation of the parent compound.Re-qualify the compound using a validated analytical method (e.g., HPLC) to determine its purity. If degradation is confirmed, obtain a new, pure batch of the compound and adhere strictly to recommended storage conditions.

Quantitative Data on Stability (Hypothetical Example)

Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
-20°C, Dark, Dry 0 Months99.8<0.1<0.1
6 Months99.7<0.10.1
12 Months99.50.10.2
4°C, Dark, Dry 0 Months99.8<0.1<0.1
6 Months98.50.50.8
12 Months97.11.21.5
25°C, Ambient Light 0 Months99.8<0.1<0.1
1 Month92.33.54.0
3 Months85.17.27.5

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours. At selected time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample by HPLC.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

  • Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see below).

Protocol for Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) formate, pH 3.5).

  • Gradient Program: A linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways main This compound oxidation Oxidation Products (e.g., dimers, quinones) main->oxidation O₂, Light, Metal Ions hydrolysis Hydrolysis Products main->hydrolysis Acid/Base photo Photodegradation Products main->photo UV/Visible Light

Caption: Potential degradation pathways for this compound.

experimental_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Purity, Degradant Profile) hplc->data conclusion Identify Degradation Pathways & Optimal Storage Conditions data->conclusion

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Interpreting Ambiguous Data in 7(R)-7,8-Dihydrosinomenine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from experiments involving 7(R)-7,8-Dihydrosinomenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an isoquinoline (B145761) alkaloid that can be isolated from the rhizome extract of Sinomenium acutum.[1][2] Its primary reported biological activity is an anti-osteoclastogenic effect, meaning it can inhibit the differentiation of bone marrow-derived macrophages into multinucleated osteoclasts.[1]

Q2: What are the common signaling pathways investigated in relation to sinomenine (B1681799) and its derivatives?

Research on sinomenine and its derivatives often focuses on their anti-inflammatory, immunosuppressive, and neuroprotective properties. The key signaling pathways frequently investigated include:

  • PI3K/Akt/mTOR pathway

  • NF-κB pathway

  • MAPK pathway

  • JAK/STAT pathway

Q3: Where can I find the original research describing the anti-osteoclastogenic effects of this compound?

The anti-osteoclastogenic effects of this compound were described in a 2016 publication in Archives of Pharmacal Research by Ji Young Lee, et al., titled "Anti-osteoclastogenic effects of isoquinoline alkaloids from the rhizome extract of Sinomenium acutum".[1][2]

Troubleshooting Guides

Issues with Alkaloid Isolation and Purity

Problem: Low yield or purity of this compound from Sinomenium acutum extract.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure the plant material is finely ground to increase surface area. Consider using a Soxhlet extractor for continuous extraction. Optimize the solvent system; alkaloids can be extracted with acidic water or polar organic solvents like methanol (B129727) or ethanol.[3][4]
Presence of Impurities Perform a preliminary clean-up of the crude extract. An acid-base extraction can be effective: dissolve the extract in an acidic solution, wash with a non-polar solvent to remove neutral and acidic impurities, then basify the aqueous layer and extract the alkaloids with an organic solvent.[5]
Co-elution of Similar Alkaloids Sinomenium acutum contains multiple structurally similar alkaloids.[6] Use high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution to improve separation. Adjusting the mobile phase pH can also enhance resolution.[7]
Degradation of the Compound Avoid prolonged exposure to harsh temperatures or pH conditions during extraction and purification. Use gentle evaporation techniques, such as a rotary evaporator or a stream of nitrogen, to remove solvents.[7]
Inconsistent Results in Osteoclastogenesis Assays

Problem: High variability or unexpected results in osteoclastogenesis assays when testing this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Cell Culture Conditions The RAW264.7 cell line is commonly used for osteoclast differentiation studies but can be sensitive to culture conditions.[8][9] Optimize cell density, as this is a critical parameter affecting differentiation. Ensure consistent concentrations of RANKL are used for induction. Note that M-CSF may not be essential and can sometimes decrease osteoclast formation in RAW264.7 cells.[8]
Difficulty in Identifying and Quantifying Osteoclasts Tartrate-resistant acid phosphatase (TRAP) staining is the standard method for identifying osteoclasts.[10][11] However, other multinucleated giant cells can also be TRAP-positive.[9] Supplement TRAP staining with other markers of osteoclast differentiation, such as the expression of cathepsin K (CTSK) or the formation of an actin ring.[9][12]
Ambiguous Bone Resorption Activity The presence of TRAP-positive, multinucleated cells does not always correlate with bone resorption activity.[9] Perform a bone resorption assay by culturing the cells on bone slices or a similar substrate and visualizing the resorption pits using scanning electron microscopy.[8]
Variability in Primary Cell Cultures If using primary bone marrow-derived macrophages, be aware that their differentiation potential can vary between donors and isolations.[9] Use cells from multiple donors and include appropriate controls in every experiment.
Interpreting Ambiguous Signaling Pathway Data (NF-κB and MAPK)

Problem: Conflicting or difficult-to-interpret results from NF-κB and MAPK signaling pathway analyses after treatment with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Crosstalk Between Pathways The NF-κB and MAPK signaling pathways are interconnected, and activation of one can influence the other.[13] Use specific inhibitors for different components of each pathway to dissect the individual contributions.
Dose- and Time-Dependent Effects The activation of NF-κB and MAPK can be transient and dependent on the concentration of the stimulus.[14] Perform a time-course experiment and test a range of this compound concentrations to capture the dynamics of pathway activation.
Cell-Type Specific Responses The response of these signaling pathways can vary significantly between different cell types.[15] Ensure that the cell line or primary cells being used are appropriate for the research question.
Ambiguous Western Blot Results Assess the nuclear translocation of NF-κB subunits (e.g., p65) by performing subcellular fractionation and Western blotting on both the cytoplasmic and nuclear extracts.[15] When analyzing MAPK activation, be sure to probe for both the phosphorylated (active) and total protein levels to accurately determine the extent of activation.[16]

Experimental Protocols

General Protocol for Alkaloid Extraction from Sinomenium acutum
  • Drying and Grinding: Dry the rhizomes of Sinomenium acutum at room temperature or by freeze-drying and grind them into a fine powder.[5]

  • Extraction: Moisten the powdered material with water and mix with lime to liberate the free alkaloids. Subsequently, perform extraction with an organic solvent like ether or petroleum spirit. Alternatively, extract the powdered material with an acidic aqueous solution (e.g., 0.1-1% HCl) or a polar organic solvent like methanol or ethanol, potentially using a Soxhlet apparatus for exhaustive extraction.[3][4][17]

  • Acid-Base Purification: If an organic solvent was used for the initial extraction, evaporate the solvent to obtain a crude extract. Dissolve the crude extract in a dilute acid solution (e.g., 5% HCl). Wash this acidic solution with a non-polar solvent (e.g., hexane) to remove non-basic compounds. Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of ~9-10. Extract the liberated alkaloids into an organic solvent such as dichloromethane.[5]

  • Drying and Concentration: Dry the final organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the total alkaloid fraction.

  • Chromatographic Separation: Subject the total alkaloid fraction to column chromatography (e.g., silica (B1680970) gel) or HPLC for the separation and purification of individual alkaloids like this compound.

Protocol for In Vitro Osteoclastogenesis Assay using RAW264.7 Cells
  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at an optimal density (e.g., 2x10⁴ cells/well).[8]

  • Induction of Differentiation: Culture the cells in DMEM supplemented with 10% FBS and antibiotics. Induce osteoclast differentiation by adding an optimal concentration of RANKL (e.g., 50 ng/mL).[8] Culture for 5-7 days, replacing the medium every 2-3 days.

  • Experimental Treatment: Treat the cells with various concentrations of this compound alongside the RANKL stimulation.

  • TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity using a commercially available kit.

  • Quantification: Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) and count them under a microscope.

Visualizations

experimental_workflow cluster_extraction Alkaloid Extraction & Purification cluster_assay Osteoclastogenesis Assay plant Sinomenium acutum Rhizome powder Grind to Powder plant->powder extraction Solvent Extraction powder->extraction crude Crude Extract extraction->crude purification Acid-Base Purification crude->purification total_alkaloids Total Alkaloids purification->total_alkaloids hplc HPLC Separation total_alkaloids->hplc compound This compound hplc->compound cells RAW264.7 Cells seeding Cell Seeding cells->seeding induction RANKL Induction + Compound seeding->induction staining TRAP Staining induction->staining quantification Quantify Osteoclasts staining->quantification signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TAK1_MAPK TAK1 TRAF6->TAK1_MAPK TAK1_NFKB TAK1 TRAF6->TAK1_NFKB MAPKs p38, ERK, JNK TAK1_MAPK->MAPKs AP1 AP-1 MAPKs->AP1 c_Fos c-Fos AP1->c_Fos IKK IKK Complex TAK1_NFKB->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB NFATc1 NFATc1 NFkB->NFATc1 c_Fos->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Dihydrosinomenine This compound Dihydrosinomenine->TRAF6 Inhibits

References

Technical Support Center: Enhancing the Bioavailability of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of 7(R)-7,8-Dihydrosinomenine.

Disclaimer: Direct experimental data on enhancing the bioavailability of this compound is limited in publicly available literature. The guidance provided here is extrapolated from established methods for improving the bioavailability of poorly soluble natural products, particularly its parent compound, sinomenine (B1681799), and other alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

The primary challenges are likely related to its physicochemical properties, similar to other isoquinoline (B145761) alkaloids. These include:

  • Low Aqueous Solubility: this compound is expected to have low water solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]

  • First-Pass Metabolism: Like its parent compound sinomenine, it may be subject to significant metabolism in the liver by Cytochrome P450 (CYP) enzymes, reducing the amount of active compound reaching systemic circulation.[3][4][5]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen, limiting its absorption.[6][7][8][9]

Q2: What are the main strategies to enhance the oral bioavailability of this compound?

Key strategies focus on overcoming the challenges mentioned above and can be broadly categorized as:

  • Formulation-Based Approaches: Improving solubility and dissolution rate through advanced formulation techniques.[10][11][12]

  • Chemical Modification: Synthesizing prodrugs to improve permeability and bypass metabolic pathways.[13]

  • Co-administration with Inhibitors: Using inhibitors of metabolic enzymes or efflux pumps to increase systemic exposure.

Q3: Are there any known signaling pathways affected by this compound that I should be aware of during my in vivo studies?

While specific pathways for this compound are not well-documented, its parent compound, sinomenine, is known to influence several pathways, which may be relevant. These include the NF-κB, MAPK, and JAK/STAT signaling pathways, which are often involved in inflammation and immune responses.[1][14] Researchers should consider investigating these pathways to understand the compound's mechanism of action.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations Observed in Pharmacokinetic Studies

Possible Causes:

  • Poor dissolution of the administered compound.

  • Significant first-pass metabolism.

  • High efflux transporter activity.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values.

    • Assess its permeability using an in vitro model like the Caco-2 cell monolayer assay.

  • Optimize Formulation:

    • Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution.[15][16]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[12]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism.[17][18]

  • Investigate Metabolic Stability:

    • Conduct an in vitro metabolic stability assay using liver microsomes to identify the primary metabolizing CYP enzymes.

    • If metabolism is high, consider co-administration with a known inhibitor of the identified CYP enzyme in subsequent in vivo studies.

  • Assess Efflux Transporter Involvement:

    • Use a Caco-2 bidirectional permeability assay to determine if this compound is a substrate for P-gp.

    • If it is a substrate, co-administration with a P-gp inhibitor like verapamil (B1683045) or piperine (B192125) could be explored.[6][8][9]

Issue 2: Inconsistent Therapeutic Efficacy in Animal Models

Possible Causes:

  • Sub-therapeutic plasma concentrations due to poor bioavailability.

  • Rapid clearance of the compound.

  • Off-target effects.

Troubleshooting Steps:

  • Correlate Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Establish a clear relationship between the plasma concentration of this compound and the observed therapeutic effect. This will help determine the target concentration needed for efficacy.

  • Employ Sustained-Release Formulations:

    • To maintain therapeutic concentrations over a longer period, consider developing sustained-release formulations such as polymeric nanoparticles or microspheres.[19][20][21]

  • Evaluate Potential Drug-Drug Interactions:

    • If co-administering with other compounds, investigate the potential for interactions at the level of metabolism (CYP enzymes) or transport (P-gp).[4][6]

Data Presentation

Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement

Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Micronization/Nanonization Increases surface area for dissolution.[15]Simple, scalable process.May not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a carrier, often in an amorphous state.[12]Significant increase in dissolution rate.Potential for physical instability (recrystallization).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[17]Enhances solubility and can promote lymphatic uptake.[17]Potential for GI side effects; complex formulation development.
Polymeric Nanoparticles The drug is encapsulated within a polymer matrix.[10]Protects the drug from degradation; allows for sustained release.More complex manufacturing process.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Further, dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the dried film into a fine powder.

    • Characterize the solid dispersion for amorphicity (using XRD or DSC) and dissolution rate compared to the pure compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1: this compound suspended in 0.5% carboxymethylcellulose (CMC).

    • Group 2: Optimized formulation of this compound (e.g., solid dispersion).

  • Dosing: Administer the formulations orally at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Development cluster_validation Validation Problem Low In Vivo Efficacy Solubility Assess Solubility & Permeability Problem->Solubility Metabolism Evaluate Metabolic Stability (Microsomes) Problem->Metabolism Efflux Check for P-gp Substrate Potential (Caco-2) Problem->Efflux Formulation Develop Enhanced Formulation (e.g., Solid Dispersion, SEDDS) Solubility->Formulation CoAdmin Consider Co-administration (CYP/P-gp Inhibitors) Metabolism->CoAdmin Efflux->CoAdmin InVivo In Vivo Pharmacokinetic Study Formulation->InVivo CoAdmin->InVivo signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nuclear Nuclear Events Ligand Inflammatory Stimuli MAPKKK MAPKKK Ligand->MAPKKK IKK IKK Ligand->IKK Receptor Cytokine Receptor Ligand->Receptor MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Gene Transcription (Inflammatory Mediators) MAPK->Transcription IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Transcription JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT->Transcription DHS This compound (Potential Modulator) DHS->MAPK potential inhibition DHS->NFkB potential inhibition DHS->JAK potential inhibition

References

Refining experimental protocols for consistent results with 7(R)-7,8-Dihydrosinomenine.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data for 7(R)-7,8-Dihydrosinomenine is limited in publicly available literature. This guide is based on data from the closely related and extensively studied compound, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), which shares structural similarities and is also known for its neuroprotective and anti-inflammatory properties. Researchers should use this information as a starting point and validate all protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is an isoquinoline (B145761) alkaloid.[1][2] Based on related compounds, its potential applications are likely in the areas of neuroprotection, anti-inflammatory research, and studies on bone metabolism due to its anti-osteoclastogenic effect.[1]

Q2: How should I dissolve and store this compound?

For compounds like 7,8-DHF, solubility can be a challenge. It is recommended to first attempt dissolving it in DMSO to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the known signaling pathways modulated by related compounds like 7,8-DHF?

7,8-DHF is a known agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[3][4] It also exhibits anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[5][6] Furthermore, it can activate the Nrf2/HO-1 pathway, contributing to its antioxidant effects.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or no biological activity Compound Degradation: Instability in solution.Prepare fresh stock solutions regularly. Avoid prolonged exposure to light and high temperatures.
Low Bioavailability: Poor cell permeability or rapid metabolism.For in vitro studies, consider using a permeabilizing agent (with proper controls). For in vivo studies, different delivery routes may be explored.
Incorrect Dosage: The effective concentration may vary significantly between cell types and experimental models.Perform a dose-response curve to determine the optimal concentration for your specific system. Start with a wide range of concentrations based on published data for similar compounds.
High Cell Toxicity Solvent Toxicity: High concentration of the solvent (e.g., DMSO).Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO).
Off-Target Effects: The compound may have unintended cellular targets at high concentrations.Lower the concentration of the compound. If toxicity persists, consider using a different compound or a more targeted approach.
Contamination: The compound or media may be contaminated.Use sterile techniques and test for mycoplasma contamination.
Variability in Western Blot Results for Signaling Pathways Timing of Sample Collection: Activation of signaling pathways is often transient.Perform a time-course experiment to identify the peak activation time for the specific pathway of interest.
Poor Antibody Quality: The antibody may not be specific or sensitive enough.Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers.

Quantitative Data for 7,8-Dihydroxyflavone (as a reference)

Parameter Value Experimental System Reference
Neuroprotective Effect 5 mg/kg (i.p.)Rotenone-induced PD rat model[3]
Neuroprotective Effect 30 mg/kg/dayMPP+-treated monkey model[8]
Anti-inflammatory Effect 1-20 µMLPS-stimulated BV2 microglial cells[5]
Nrf2 Activation 1-10 µMPrimary mouse chondrocytes[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Toxicity
  • Cell Culture: Plate HT-22 hippocampal cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Induction of Toxicity: Add glutamate (B1630785) to a final concentration of 5 mM to induce oxidative stress-mediated cell death.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

Protocol 2: Western Blot for TrkB Signaling Pathway Activation
  • Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to 80% confluency. Treat the cells with the test compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-TrkB, total TrkB, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a suitable secondary antibody and a chemiluminescence detection system. Quantify the band intensities and normalize to the total protein and loading control.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Plate Cells B Pre-treat with Compound A->B C Induce Toxicity B->C D Incubate C->D E Assess Cell Viability D->E F Analyze Data E->F

Caption: A typical workflow for an in vitro neuroprotection experiment.

G compound 7,8-DHF (TrkB Agonist) trkb TrkB Receptor compound->trkb pi3k PI3K trkb->pi3k mapk MAPK/ERK trkb->mapk akt Akt pi3k->akt survival Neuronal Survival & Growth akt->survival mapk->survival

Caption: Simplified TrkB signaling pathway activated by 7,8-DHF.

G lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, JNK, ERK) tlr4->mapk ikb IκBα Degradation tlr4->ikb compound 7,8-DHF compound->mapk compound->ikb nfkb NF-κB Nuclear Translocation mapk->nfkb ikb->nfkb inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) nfkb->inflammation

Caption: Inhibition of NF-κB and MAPK pathways by 7,8-DHF.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Sinomenine and its Derivative, 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of sinomenine (B1681799) and its reduced derivative, 7(R)-7,8-dihydrosinomenine. While sinomenine is a well-researched alkaloid with potent anti-inflammatory and immunosuppressive properties, data on this compound is significantly more limited, with current research indicating a lack of significant activity in the areas where sinomenine excels.

Key Biological Activities: A Comparative Overview

Sinomenine has been extensively studied for its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases like rheumatoid arthritis.[1] In contrast, this compound, a structurally related compound, has not demonstrated significant biological activity in the key areas of inflammation and osteoclastogenesis.

Anti-inflammatory and Immunosuppressive Effects

Sinomenine is a potent inhibitor of inflammatory responses. It exerts its effects by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2] By inhibiting these pathways, sinomenine effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]

This compound , on the other hand, has not been reported to possess significant anti-inflammatory properties in the existing scientific literature.

Anti-Osteoclastogenic Effects

Sinomenine has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, which is a critical process in the pathology of rheumatoid arthritis.[4][5] This effect is mediated, at least in part, through the inhibition of the RANKL signaling pathway, which is crucial for osteoclast differentiation and activation.[5][6]

In a study that isolated several isoquinoline (B145761) alkaloids from Sinomenium acutum, This compound was identified. However, this study reported that other isolated compounds, namely salutaridine, dauricumine, cheilanthifoline, and dauriporphine, were the ones that exhibited significant inhibitory effects on the differentiation of mouse bone marrow-derived macrophages into osteoclasts. The study did not report any significant anti-osteoclastogenic activity for this compound itself.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of sinomenine. No comparable data for this compound is available in the reviewed literature.

Table 1: In Vitro Anti-inflammatory Effects of Sinomenine

ParameterCell LineTreatmentConcentrationEffect
TNF-α, IL-1β, IL-6 reductionMG-63 cellsBradykinin-inducedNot specifiedSignificant decrease in inflammatory cytokines
NF-κB and p38 MAPK phosphorylationMG-63 cellsBradykinin-inducedNot specifiedSignificant decrease

Table 2: In Vitro Anti-Osteoclastogenic Effects of Sinomenine

ParameterCell LineTreatmentConcentrationEffect
Osteoclast ViabilityRAW 264.7RANKL-induced0.25–2 mmol/LDose- and time-dependent inhibition
Osteoclast SurvivalRAW 264.7RANKL-induced0.5 and 1 mmol/LSignificant decrease in mature osteoclasts
Osteoclast FormationRAW 264.7RANKL-induced1 mMAbolished formation of large-size osteoclasts
Osteoclast-specific gene expressionRAW 264.7RANKL-inducedNot specifiedInhibition

Signaling Pathways

The differential effects of sinomenine and the apparent lack of activity of this compound can be attributed to their interactions with key intracellular signaling pathways.

Sinomenine's Mechanism of Action

Sinomenine's anti-inflammatory and anti-osteoclastogenic effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Sinomenine_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_p38 p38 MAPK TRAF6->MAPK_p38 IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IKK->NFκB releases IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Sinomenine Sinomenine Sinomenine->IKK Inhibits Sinomenine->MAPK_p38 Inhibits Sinomenine->NFκB_n Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_n->Gene_Expression Induces

Sinomenine's inhibitory action on NF-κB and MAPK pathways.

Experimental Protocols

In Vitro Osteoclastogenesis Inhibition Assay (Sinomenine)

This protocol describes the methodology used to assess the effect of sinomenine on RANKL-induced osteoclast differentiation in a murine macrophage cell line.

Osteoclastogenesis_Protocol start Start step1 Seed RAW 264.7 cells (2x10³ cells/well in 96-well plate) start->step1 step2 Incubate for 24 hours step1->step2 step3 Add RANKL (100 ng/mL) and varying concentrations of Sinomenine (0.25 - 2 mmol/L) step2->step3 step4 Culture for 4-5 days, replenishing medium at day 3 step3->step4 step5 Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) step4->step5 step6 Quantify TRAP-positive multinucleated cells (osteoclasts) step5->step6 end End step6->end

Workflow for assessing in vitro osteoclastogenesis.

Conclusion

The available scientific evidence strongly indicates that sinomenine possesses significant anti-inflammatory and anti-osteoclastogenic properties, making it a compound of interest for the development of treatments for inflammatory and bone-related diseases. In stark contrast, its derivative, this compound, has not been shown to exhibit these biological activities. This highlights the critical role of the 7,8-double bond in the chemical structure of sinomenine for its biological function. Further research is warranted to explore other potential biological activities of this compound and to fully elucidate the structure-activity relationships within this class of alkaloids.

References

Comparative Guide to the Synthetic Routes of 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 7(R)-7,8-Dihydrosinomenine, a derivative of the natural alkaloid sinomenine (B1681799). The primary focus is on the semi-synthesis from readily available sinomenine, evaluating different reduction methods for the C7-C8 double bond within the α,β-unsaturated ketone moiety of the C-ring. This transformation is pivotal in achieving the desired 7(R) stereochemistry.

Introduction to this compound

Sinomenine is a morphinan (B1239233) alkaloid isolated from the medicinal plant Sinomenium acutum. It exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and analgesic effects. The α,β-unsaturated ketone in the C-ring of sinomenine is a key pharmacophore, and its selective reduction to form 7,8-dihydrosinomenine derivatives can significantly modulate its biological profile. This compound is a specific stereoisomer of interest in drug discovery and development. This guide explores and compares potential synthetic strategies to obtain this compound.

Synthetic Strategies: A Comparative Overview

The most direct synthetic approach to this compound is the stereoselective reduction of the C7-C8 double bond of sinomenine. The two primary methods evaluated are Catalytic Hydrogenation and the Clemmensen Reduction.

Table 1: Comparison of Synthetic Routes for this compound
ParameterCatalytic HydrogenationClemmensen Reduction
Starting Material SinomenineSinomenine Diketone Derivative
Key Reagents H₂, 10% Palladium on Carbon (Pd/C)Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)
Stereoselectivity at C7 Reported to yield the 7(R) isomer (7β-OCH₃)Not explicitly reported for sinomenine, may be less selective.
Reaction Conditions Typically requires specialized hydrogenation apparatus (pressure vessel).Strongly acidic and harsh conditions.
Substrate Compatibility May affect other reducible functional groups if not optimized.Not suitable for acid-sensitive substrates.[1][2]
Work-up Procedure Filtration to remove the catalyst.Neutralization and extraction.
Reported Yield Not explicitly quantified in the literature for this specific reaction.High yields reported for ketone reduction in general.
Advantages Potentially high stereoselectivity. Milder conditions compared to Clemmensen.Effective for deoxygenation of ketones.
Disadvantages Requires specialized equipment. Catalyst can be expensive.Harsh acidic conditions can lead to side reactions or degradation. Stereocontrol can be challenging.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Sinomenine

This method involves the direct hydrogenation of sinomenine using a palladium catalyst. Based on literature precedents for similar morphinan alkaloids, this approach is expected to yield the desired 7(R) stereoisomer.

Experimental Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve sinomenine (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Note: The stereochemical outcome of catalytic hydrogenation is often directed by the steric hindrance of the substrate, with hydrogen typically adding from the less hindered face of the double bond. For sinomenine, this is anticipated to lead to the formation of the 7(R) isomer.

Route 2: Clemmensen Reduction

The Clemmensen reduction is a classic method for the reduction of ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[1][3] While it is highly effective for deoxygenation, its application to α,β-unsaturated ketones can be complex and may also reduce the double bond. A modified procedure has been reported for a diketone derivative of sinomenine.[4]

Experimental Protocol (Adapted from a related procedure):

  • Preparation of Zinc Amalgam: Activate zinc dust by stirring with a dilute solution of mercuric chloride. Decant the aqueous solution and wash the resulting zinc amalgam with water, ethanol, and diethyl ether.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam and concentrated hydrochloric acid.

  • Substrate Addition: Add the sinomenine derivative to the stirred mixture. The reaction is typically heated to reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Note: The strongly acidic conditions of the Clemmensen reduction may not be compatible with all functional groups on the sinomenine scaffold and may lead to side products. The stereoselectivity of the double bond reduction under these conditions is not well-documented for sinomenine itself and would require empirical determination.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic workflow and the key chemical transformation involved in the preparation of this compound from sinomenine.

G cluster_synthesis Synthetic Workflow Start Sinomenine Reduction Reduction of C7-C8 Double Bond (e.g., Catalytic Hydrogenation) Start->Reduction Select Method Workup Reaction Work-up (e.g., Filtration, Extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

G cluster_reaction Key Chemical Transformation Sinomenine Sinomenine (C7=C8 double bond) Dihydrosinomenine This compound (C7-C8 single bond) Sinomenine->Dihydrosinomenine [H] Reduction

Caption: The key reduction step in the synthesis of this compound.

Conclusion

The semi-synthesis of this compound from sinomenine is a viable approach. Catalytic hydrogenation appears to be the more promising method for achieving the desired 7(R) stereochemistry under relatively mild conditions, although the protocol requires optimization and characterization of the product's stereoisomeric purity. The Clemmensen reduction, while a powerful tool for deoxygenation, presents challenges in terms of its harsh conditions and potentially low stereoselectivity for this specific transformation.

Further experimental investigation is necessary to establish a robust and scalable synthetic route. This would involve a direct comparison of different reducing agents and conditions, with careful analysis of reaction yields and the diastereomeric ratio of the products. Such studies will be crucial for the efficient production of this compound for further biological evaluation and drug development endeavors.

References

Comparative Efficacy of 7(R)-7,8-Dihydrosinomenine and Other Isoquinoline Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7(R)-7,8-Dihydrosinomenine and other prominent isoquinoline (B145761) alkaloids. The data presented is supported by experimental findings to aid in the evaluation of these compounds for further investigation and development.

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention for their wide range of pharmacological activities. This guide focuses on the comparative efficacy of this compound, a derivative of sinomenine, alongside other notable isoquinoline alkaloids such as sinomenine, berberine, and sanguinarine, in various therapeutic areas including bone metabolism, cancer, and inflammation.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of selected isoquinoline alkaloids across different biological assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundAssayCell Line/TargetIC50 (µM)Therapeutic Area
This compound Anti-osteoclastogenicBMMsNot explicitly quantified, but showed inhibitory activity[1]Bone Metabolism
SinomenineAnti-osteoclastogenicBMMs~250-1000Bone Metabolism
SalutaridineAnti-osteoclastogenicBMMs< 10Bone Metabolism
DauricumineAnti-osteoclastogenicBMMs< 10Bone Metabolism
CheilanthifolineAnti-osteoclastogenicBMMs< 10Bone Metabolism
DauriporphineAnti-osteoclastogenicBMMs< 10Bone Metabolism
BerberineCytotoxicityTca8113 (Oral Squamous Cell Carcinoma)218.52 ± 18.71[2]Anticancer
BerberineCytotoxicityCNE2 (Nasopharyngeal Carcinoma)249.18 ± 18.14[2]Anticancer
BerberineCytotoxicityMCF-7 (Breast Cancer)272.15 ± 11.06[2]Anticancer
BerberineCytotoxicityHeLa (Cervical Cancer)245.18 ± 17.33[2]Anticancer
BerberineCytotoxicityHT29 (Colon Cancer)52.37 ± 3.45[2]Anticancer
SanguinarineInhibition of Oxidative BurstDMSO-differentiated HL-60 cells1.5 (fMLP-induced), 1.8 (PMA-induced)[3]Anti-inflammatory

BMMs: Bone Marrow-Derived Macrophages

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

Anti-osteoclastogenic Activity Assay

This protocol is based on the methodology described for evaluating the effects of isoquinoline alkaloids on osteoclast differentiation[1].

  • Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice. The cells are cultured in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Osteoclast Differentiation: BMMs are seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds (e.g., this compound, sinomenine) in the presence of 100 ng/mL RANKL and 30 ng/mL M-CSF for 4 days to induce osteoclast differentiation.

  • TRAP Staining: After incubation, the cells are fixed with 10% formalin and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

  • Data Analysis: The number of TRAP-positive multinucleated cells in the treated groups is compared to the vehicle-treated control group to determine the inhibitory effect of the compounds on osteoclast differentiation.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[2].

  • Cell Seeding: Cancer cells (e.g., Tca8113, CNE2, MCF-7, HeLa, HT29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Berberine) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these alkaloids exert their effects is critical for drug development.

Inhibition of Osteoclast Differentiation by this compound and Related Alkaloids

The differentiation of osteoclasts is primarily regulated by the RANKL/RANK signaling pathway. Sinomenine has been shown to suppress osteoclast formation by modulating this pathway. It is likely that this compound shares a similar mechanism of action. The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of downstream transcription factors such as NF-κB and AP-1, which are crucial for osteoclastogenesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB AP1 AP-1 TRAF6->AP1 Gene Gene Expression (Osteoclastogenesis) NFkB->Gene AP1->Gene Alkaloids This compound Sinomenine Alkaloids->TRAF6

Caption: Inhibition of RANKL-induced osteoclast differentiation pathway.

Experimental Workflow for Evaluating Anti-osteoclastogenic Activity

The following diagram illustrates the general workflow for assessing the anti-osteoclastogenic potential of isoquinoline alkaloids.

G cluster_workflow Experimental Workflow start Isolate Mouse Bone Marrow Cells culture Culture with M-CSF to generate BMMs start->culture induce Induce Differentiation with RANKL & M-CSF culture->induce treat Treat with Isoquinoline Alkaloids induce->treat stain Fix and Stain for TRAP treat->stain count Count TRAP-positive Multinucleated Cells stain->count analyze Analyze Data (IC50 determination) count->analyze

Caption: Workflow for anti-osteoclastogenic activity assessment.

References

Investigating the Kinase Cross-Reactivity of 7(R)-7,8-Dihydrosinomenine and Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects can lead to unforeseen toxicities or, conversely, present opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the potential kinase cross-reactivity of sinomenine-related alkaloids, exemplified by the parent compound sinomenine (B1681799). Due to the limited publicly available kinase screening data for 7(R)-7,8-Dihydrosinomenine, we utilize sinomenine as a proxy to discuss potential kinase interactions. This is contrasted with the well-characterized profiles of broad-spectrum and multi-kinase inhibitors, Staurosporine and Dasatinib, to underscore the importance of comprehensive kinase profiling.

Comparative Kinase Inhibition Profiles

While extensive kinase panel screening data for sinomenine and its derivatives are not widely available, existing research provides insights into their potential targets. Sinomenine has been shown to inhibit T-LAK-originated protein kinase (TOPK) in vitro and affect signaling pathways such as PI3K/Akt/mTOR and MAPK.[1][2] This suggests that compounds within this class have the potential for kinase cross-reactivity.

The following table summarizes the available inhibitory information for sinomenine and contrasts it with the broad-spectrum activity of Staurosporine and the multi-kinase profile of Dasatinib. This comparison highlights the varying degrees of selectivity among different kinase inhibitors.

Kinase TargetSinomenine IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
TOPK Inhibition observed[3][4][5]Data not availableData not available
ABL Data not available-<1[6]
SRC Data not available60.5[6]
c-KIT Data not available-1.1[6]
PDGFRβ Data not available-1.1[6]
PKCα Data not available2-
PKA Data not available7[6]-
VEGFR2 Data not available-8[6]
LCK Data not available-1.1[6]

Note: The inhibitory activity of sinomenine on TOPK has been demonstrated through dose-dependent reduction of substrate phosphorylation, though a specific IC50 value is not consistently reported in the reviewed literature. The table entries for Staurosporine and Dasatinib are compiled from various sources and represent a selection of their known targets to illustrate their broader activity profiles.

Experimental Protocols

To determine the cross-reactivity profile of a compound like this compound, a comprehensive in vitro kinase screening assay is essential. Below is a detailed methodology for a common radiometric kinase assay format.

In Vitro Radiometric Kinase Assay

This protocol measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a specific substrate by the kinase.

Materials:

  • Purified recombinant kinases (a broad panel is recommended for comprehensive profiling)

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (typically 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase for accurate IC50 determination.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

    • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams are crucial for visualizing complex biological processes and experimental procedures. The following have been generated using Graphviz (DOT language) to illustrate a typical kinase screening workflow and a key signaling pathway potentially modulated by sinomenine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Pre-incubation (Compound + Kinase) Pre-incubation (Compound + Kinase) Assay Plate Setup->Pre-incubation (Compound + Kinase) Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Assay Plate Setup Reaction Initiation (add ATP + Substrate) Reaction Initiation (add ATP + Substrate) Pre-incubation (Compound + Kinase)->Reaction Initiation (add ATP + Substrate) Incubation Incubation Reaction Initiation (add ATP + Substrate)->Incubation Reaction Termination & Signal Detection Reaction Termination & Signal Detection Incubation->Reaction Termination & Signal Detection Data Analysis (IC50 determination) Data Analysis (IC50 determination) Reaction Termination & Signal Detection->Data Analysis (IC50 determination)

Caption: Experimental workflow for in vitro kinase inhibitor screening.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation regulates Sinomenine Derivative Sinomenine Derivative Sinomenine Derivative->PI3K inhibits? Sinomenine Derivative->Akt inhibits?

References

Comparative analysis of the structure-activity relationships of 7(R)-7,8-Dihydrosinomenine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of sinomenine (B1681799) derivatives, focusing on their anti-inflammatory and analgesic properties. While the initial focus was on 7(R)-7,8-dihydrosinomenine derivatives, the available body of research is more extensive for derivatives of the parent compound, sinomenine. This analysis, therefore, synthesizes findings from studies on various sinomenine analogs to elucidate key structural features influencing biological activity. The insights derived are valuable for the rational design of novel and more potent therapeutic agents.

Quantitative Data Summary

The biological activities of various sinomenine derivatives are summarized below. These tables highlight the impact of structural modifications on their anti-inflammatory and analgesic effects.

Table 1: Anti-Inflammatory Activity of Sinomenine Derivatives

CompoundModificationAssayIC50 (µM)Source
Sinomenine-LPS-induced NO production in RAW264.7 cells> 60[1]
Compound 17 4-O-(5-chloropyrazinyl-2-carbonyl)LPS-induced NO production in RAW264.7 cells30.28 ± 1.70[1][2]
Compound 2f Homodimer with a six-carbon linkerLPS-induced NO production in RAW264.7 cellsPotent Inhibition[3]
Compound 3b Monomer with a six-carbon linkerLPS-induced NO production in RAW264.7 cellsPotent Inhibition[3]

Table 2: Analgesic Activity of Sinomenine Derivatives

CompoundModificationTestActivity Compared to SinomenineSource
Compound 2a 1-Bromo, 4-O-cinnamoylAcetic acid-induced writhingBetter[4]
Compound 2c 1-Bromo, 4-O-(4-chlorocinnamoyl)Acetic acid-induced writhingBetter[4]
Compound 2e 1-Bromo, 4-O-(4-nitrocinnamoyl)Acetic acid-induced writhingBetter[4]
Compounds 2a-2e 1-Bromo, 4-O-cinnamoyl derivativesHot plate testSome analgesic effect[4]

Structure-Activity Relationship Insights

The data suggests several key SAR trends for sinomenine derivatives:

  • Modification at the C4-Hydroxyl Group: Esterification of the C4-hydroxyl group with various moieties, such as amino acids or nitrogen-containing heterocycles, can significantly enhance anti-inflammatory activity. For instance, compound 17 , with a chloropyrazine group, showed a marked improvement in inhibiting NO production compared to the parent sinomenine[1][2].

  • Dimerization and Linker Length: The creation of sinomenine-based homodimers and monomers connected by linkers has been shown to yield compounds with potent inhibitory effects on pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[3].

  • Substitution on the Aromatic Ring: Modifications on the aromatic A ring, such as bromination at the C1 position combined with esterification at C4, have been found to improve analgesic properties in the acetic acid-induced writhing test[4].

  • Lipophilicity: Increasing the lipophilicity of sinomenine derivatives through the addition of various substituents can influence their pharmacokinetic properties, such as plasma protein binding[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Activity Assay (LPS-Induced NO Production)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • RAW264.7 cells are seeded in 96-well plates and cultured until they reach approximately 80% confluence.

    • The cells are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. A vehicle control group (without test compound) and a negative control group (without LPS stimulation) are also included.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

  • Parallel Assay for Cytotoxicity: A parallel assay, such as the MTT or CCK8 assay, is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds on the RAW264.7 cells[1][5].

In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)

This is a common in vivo model to screen for peripheral analgesic activity.

  • Animal Model: Typically, male Kunming or BALB/c mice are used.

  • Procedure:

    • Animals are randomly divided into several groups: a control group, a positive control group (e.g., receiving a known analgesic like aspirin), and test groups receiving different doses of the sinomenine derivatives.

    • The test compounds or vehicle are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set period (e.g., 30 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a specific observation period (e.g., 15-20 minutes).

    • The analgesic effect is quantified by calculating the percentage inhibition of writhing in the test groups compared to the vehicle control group.

In Vivo Anti-Inflammatory Activity Assay (Xylene-Induced Mouse Ear Edema)

This model is used to evaluate the acute anti-inflammatory effects of a compound.

  • Animal Model: Mice.

  • Procedure:

    • Animals are divided into control, positive control (e.g., receiving a known anti-inflammatory drug like dexamethasone), and test groups.

    • The test compounds are administered to the animals.

    • After a certain time, a fixed amount of xylene is applied to the anterior and posterior surfaces of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.

    • After a specified period of xylene application (e.g., 30 minutes to 1 hour), the mice are euthanized, and circular sections are removed from both ears using a punch.

    • The weight of the ear punches is measured, and the difference in weight between the xylene-treated ear and the untreated ear is calculated as the edema weight.

    • The anti-inflammatory activity is expressed as the percentage inhibition of edema in the test groups compared to the control group.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by sinomenine derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition by Sinomenine Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK inhibition_point1 Inhibition MAPK->inhibition_point1 NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB inhibition_point2 Inhibition NFkB_IkB->inhibition_point2 nucleus Nucleus NFkB->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->proinflammatory_genes Activates Transcription inhibition_point1->nucleus Suppression of MAPK Signaling inhibition_point2->NFkB Inhibition of NF-κB Pathway

Caption: NF-κB and MAPK signaling pathways modulated by sinomenine derivatives.

G start Start: Synthesis of Sinomenine Derivatives in_vitro In Vitro Screening (e.g., Anti-inflammatory Assay) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK8) in_vitro->cytotoxicity Concurrent Check sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis cytotoxicity->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection lead_selection->start Further Optimization in_vivo In Vivo Evaluation (e.g., Analgesic, Anti-inflammatory Models) lead_selection->in_vivo Promising Compounds mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) in_vivo->mechanism end End: Identification of Optimized Lead Compound mechanism->end

Caption: Experimental workflow for the evaluation of sinomenine derivatives.

References

A Comparative Guide to the Neuroprotective Effects of 7,8-Dihydroxyflavone and Sinomenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective agent research, both flavonoid and alkaloid compounds have shown significant promise. This guide provides a detailed comparison of the neuroprotective effects of 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a well-characterized flavonoid, and the broader class of sinomenine (B1681799) derivatives, with the understanding that specific data for 7(R)-7,8-Dihydrosinomenine is not currently available in the public domain. This comparison is intended for researchers, scientists, and drug development professionals to highlight the known mechanisms and potential therapeutic applications of these compounds.

Overview of Compounds

7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has garnered significant attention for its potent neurotrophic and neuroprotective properties. It is recognized primarily as a selective agonist of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This mimicry of BDNF signaling makes it a strong candidate for therapeutic intervention in a variety of neurodegenerative disorders.[2][4]

Sinomenine and its derivatives , including the specific compound this compound, are isoquinoline (B145761) alkaloids extracted from the medicinal plant Sinomenium acutum.[5][6] While detailed neuroprotective data for this compound is scarce, sinomenine itself has demonstrated anti-inflammatory and neuroprotective effects in various models of neurological disorders.[1][4][7] The broader class of sinomenine derivatives is being explored for a range of bioactivities, including neuroprotection.[4][6]

Comparative Data on Neuroprotective Effects

The following table summarizes the available quantitative data from experimental studies on 7,8-DHF and the general findings for sinomenine. It is important to note the absence of specific quantitative data for this compound in the current literature.

Parameter7,8-Dihydroxyflavone (7,8-DHF)SinomenineThis compound
Primary Mechanism TrkB receptor agonist (BDNF mimic)[1][2][3]Anti-inflammatory, Antioxidant (via Nrf2-ARE pathway)[1][8]Data not available
Cell Viability/Neuronal Survival Increased neuronal survival in models of traumatic brain injury, Alzheimer's disease, and Parkinson's disease.[2][4][9]Prevents reduction of neuronal density in a kainate-induced epilepsy model.[1]Data not available
Apoptosis Reduction Decreased cleaved caspase-3 and increased Bcl-2 expression in a traumatic brain injury model.[8]Reduces DNA fragmentation in a kainate-induced epilepsy model.[1]Data not available
Oxidative Stress Reduction Reduces reactive oxygen species (ROS) production and increases glutathione (B108866) levels.[10]Restores levels of ROS, MDA, HO-1, and SOD in a kainate-induced epilepsy model.[1]Data not available
Neuroinflammation Reduces microglial activation.Inhibits microglial NADPH oxidase, reducing production of TNF-α and PGE2.[7]Data not available
Effective Concentration/Dose In vitro: 10 µM for protection against glutamate-induced toxicity. In vivo: 5 mg/kg in a rat model of TBI.[2]In vivo: 30-50 mg/kg in a mouse model of TBI and a rat model of epilepsy.[1][8]Data not available

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 7,8-DHF and sinomenine are mediated through distinct signaling pathways.

7,8-Dihydroxyflavone (7,8-DHF) Signaling Pathway

7,8-DHF primarily acts by binding to and activating the TrkB receptor, initiating downstream signaling cascades that are crucial for neuronal survival, growth, and plasticity.

G DHF 7,8-Dihydroxyflavone TrkB TrkB Receptor DHF->TrkB activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Survival Neuronal Survival and Growth CREB->Survival G Sinomenine Sinomenine Microglia Activated Microglia Sinomenine->Microglia inhibits Nrf2 Nrf2 Sinomenine->Nrf2 activates NADPH_Oxidase NADPH Oxidase Microglia->NADPH_Oxidase activates ROS_Inflammation ROS & Inflammatory Mediators (TNF-α, PGE2) NADPH_Oxidase->ROS_Inflammation Neuroprotection Neuroprotection ROS_Inflammation->Neuroprotection damages ARE ARE Nrf2->ARE translocates to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes induces Antioxidant_Enzymes->Neuroprotection promotes G cluster_0 Experimental Workflow A Culture Neuronal Cells B Pre-treat with Compound A->B C Induce Toxicity (e.g., Glutamate) B->C D Incubate (24h) C->D E Assess Cell Viability (MTT/LDH Assay) D->E

References

Ensuring Reproducibility: A Comparative Guide to 7(R)-7,8-Dihydrosinomenine and Alternatives in Osteoclastogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 7(R)-7,8-Dihydrosinomenine and its parent compound, Sinomenine (B1681799), alongside other alternatives for inhibiting osteoclastogenesis, a key process in bone resorption. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support reproducible research in this critical area.

This compound, a derivative of the alkaloid Sinomenine, has garnered interest for its potential therapeutic effects. While specific data on this compound is emerging, extensive research on Sinomenine provides a strong foundation for understanding its mechanism of action in inhibiting the formation and function of osteoclasts, the cells responsible for bone breakdown. This guide will focus on the well-documented anti-osteoclastogenic properties of Sinomenine as a proxy for its derivatives and compare them with other compounds targeting similar pathways.

Comparative Analysis of Anti-Osteoclastogenic Compounds

The primary mechanism by which Sinomenine and its analogues are thought to inhibit osteoclastogenesis is through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and by influencing the critical OPG/RANKL ratio. The following table summarizes the quantitative data from various studies, providing a basis for comparison with other potential inhibitors.

CompoundTarget Pathway/MechanismEffective ConcentrationKey Experimental FindingsReference
Sinomenine NF-κB, MAPK, OPG/RANKL ratio0.25–2 mmol/LDose-dependently inhibits osteoclast viability and survival. Suppresses actin ring formation. Induces osteoclast apoptosis via caspase-3 activation.[1] Down-regulates RANKL and up-regulates OPG expression.[2] Attenuates RANKL-induced NF-κB activation and nuclear translocation of p65.[3][1][2][3]
DPP-8/9 Inhibitor (1G244) Dipeptidyl peptidases 8 and 9Not SpecifiedReduces inflammatory cytokine levels and TRAPc levels, indicating decreased osteoclast formation.[4]
N-Methylpyrrolidone (NMP) NFATc1, c-FosNot SpecifiedInhibits RANKL-induced TRAP activity and formation of multinucleated cells. Reduces expression of NFATc1 and c-Fos. Disrupts actin rings and decreases mRNA of cathepsin K and MMP-9.[5]
Chrysin (B1683763) Potential DPP-8/9 inhibitorNot SpecifiedIdentified as a potential molecule with binding affinity against DPP-8/9.[4]

Signaling Pathways in Osteoclastogenesis Inhibition

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by Sinomenine and potential points of intervention for alternative compounds.

Sinomenine_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (p38) TRAF6->MAPK Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis Sinomenine Sinomenine Sinomenine->TRAF6 Inhibits Sinomenine->NFkB Inhibits Sinomenine->MAPK Inhibits

Caption: Sinomenine's inhibition of the RANKL signaling pathway.

OPG_RANKL_Regulation MesenchymalStemCells Mesenchymal Stem Cells PGE2 PGE2 MesenchymalStemCells->PGE2 RANKL_exp RANKL Expression PGE2->RANKL_exp Increases OPG_exp OPG Expression PGE2->OPG_exp Decreases Ratio OPG/RANKL Ratio RANKL_exp->Ratio Decreases OPG_exp->Ratio Increases Osteoclast_diff Osteoclast Differentiation Ratio->Osteoclast_diff Inhibits Sinomenine Sinomenine Sinomenine->PGE2 Inhibits

Caption: Sinomenine's regulation of the OPG/RANKL ratio.

Experimental Protocols for Reproducibility

To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate anti-osteoclastogenic activity.

Osteoclast Formation Assay
  • Cell Culture: Murine monocytic/macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction of Osteoclastogenesis: Seed RAW264.7 cells in a 96-well plate. After 24 hours, induce differentiation by adding 50 ng/mL of RANKL.

  • Treatment: Concurrently, treat the cells with varying concentrations of the test compound (e.g., Sinomenine at 0.25, 0.5, 1, and 2 mmol/L). A vehicle control (e.g., DMSO) should be included.

  • TRAP Staining: After 5-7 days of culture, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP) using a commercial kit.

  • Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts under a light microscope.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with the test compound at various concentrations for the desired time periods (e.g., 24, 48, 72 hours).

  • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with the test compound and/or RANKL for the specified time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating Anti-Osteoclastogenic Compounds

experimental_workflow start Start: Hypothesis (Compound inhibits osteoclastogenesis) cell_culture Cell Culture (RAW264.7 or primary BMMs) start->cell_culture osteoclast_induction Induce Osteoclastogenesis (RANKL) cell_culture->osteoclast_induction treatment Treat with Test Compound (e.g., this compound) osteoclast_induction->treatment viability_assay Cell Viability Assay (CCK-8) treatment->viability_assay osteoclast_assay Osteoclast Formation Assay (TRAP Staining) treatment->osteoclast_assay gene_expression Gene Expression Analysis (qRT-PCR for c-Fos, NFATc1) treatment->gene_expression protein_analysis Protein Expression Analysis (Western Blot for signaling proteins) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis osteoclast_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anti-Osteoclastogenic Effect and Mechanism data_analysis->conclusion

Caption: A generalized workflow for in vitro evaluation.

By providing standardized protocols and clear, comparative data, this guide aims to facilitate the reproducible investigation of this compound and other novel compounds in the field of bone biology and drug discovery. The consistent application of these methodologies will enable researchers to build upon existing knowledge and accelerate the development of effective therapies for bone-related disorders.

References

Benchmarking the Potency of 7(R)-7,8-Dihydrosinomenine Against Established Inhibitors in Attenuating Osteoclast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 7(R)-7,8-Dihydrosinomenine and established inhibitors, Dexamethasone and Parthenolide, on osteoclast differentiation. Osteoclastogenesis, the formation of bone-resorbing osteoclasts, is a critical process in bone homeostasis and various pathological conditions, including osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts is heavily dependent on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, making inhibitors of this pathway valuable therapeutic candidates.

Comparative Inhibitory Potency

The following table summarizes the effective concentrations of this compound and established inhibitors in suppressing osteoclast differentiation. While a direct IC50 value for this compound is not currently available in public literature, its parent compound, sinomenine, and its derivatives have demonstrated significant inhibitory effects on this process.

CompoundTarget Pathway/ProcessEffective Concentration for InhibitionCell TypeAssay
This compound Osteoclast DifferentiationNot explicitly defined, but active as an anti-osteoclastogenic agent.Bone Marrow-Derived Macrophages (BMMs)TRAP Staining
Sinomenine (parent compound)RANKL-induced OsteoclastogenesisDose-dependent inhibition from 0.0625 mM to 1 mM[1][2]BMMs and RAW264.7 cellsTRAP Staining[1][2]
DexamethasoneOsteoclast Formation10⁻⁹–10⁻⁷ M[3][4]Cat Bone Marrow CellsMultinucleated Cell Count
ParthenolideRANKL-induced OsteoclastogenesisDose-dependent inhibition[5][6]BMMsTRAP Staining[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RANKL-induced NF-κB signaling pathway leading to osteoclast differentiation and a typical experimental workflow for assessing the inhibitory potential of compounds on this process.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB_IκBα NF-κB IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates NFκB_IκBα->NFκB Degradation of IκBα DNA DNA NFκB_nuc->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Osteoclast_Genes Osteoclast-Specific Genes (TRAP, Cathepsin K, etc.) Gene_Transcription->Osteoclast_Genes Osteoclast\nDifferentiation & Activation Osteoclast Differentiation & Activation Osteoclast_Genes->Osteoclast\nDifferentiation & Activation Dihydrosinomenine This compound (and other Sinomenine derivatives) Dihydrosinomenine->IKK_complex Inhibits Established_Inhibitors Dexamethasone, Parthenolide Established_Inhibitors->IKK_complex Inhibits

Caption: RANKL-induced NF-κB signaling pathway in osteoclastogenesis.

G cluster_workflow Experimental Workflow A 1. Isolate Bone Marrow-Derived Macrophages (BMMs) B 2. Culture BMMs with M-CSF A->B C 3. Induce Differentiation with RANKL B->C D 4. Treat with Test Compounds (this compound or Established Inhibitors) at various concentrations C->D E 5. Incubate for 4-5 days D->E F 6. Fix and Stain for Tartrate-Resistant Acid Phosphatase (TRAP) E->F G 7. Quantify TRAP-positive Multinucleated Osteoclasts F->G H 8. Determine Inhibitory Potency (e.g., IC50 or effective concentration) G->H

Caption: Workflow for Osteoclast Differentiation Inhibition Assay.

Experimental Protocols

Osteoclast Differentiation Assay (TRAP Staining)

This protocol details the methodology for assessing the in vitro effect of inhibitory compounds on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts.

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs):

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days.

  • Harvest the adherent cells, which are the BMMs.

2. Induction of Osteoclast Differentiation:

  • Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

3. Treatment with Inhibitory Compounds:

  • Prepare stock solutions of this compound, Dexamethasone, and Parthenolide in a suitable solvent (e.g., DMSO).

  • Add the compounds to the cell cultures at various concentrations at the same time as RANKL stimulation. Include a vehicle control (solvent only).

4. TRAP Staining and Quantification:

  • After 4-5 days of culture, fix the cells with 4% paraformaldehyde.

  • Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.

  • Identify TRAP-positive multinucleated cells (containing three or more nuclei) as mature osteoclasts under a light microscope.

  • Quantify the number of osteoclasts per well to determine the inhibitory effect of the compounds.

5. Data Analysis:

  • Calculate the percentage of inhibition of osteoclast formation for each concentration of the test compounds relative to the vehicle control.

  • If sufficient data points are available, determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data indicates that this compound, along with its parent compound sinomenine, possesses anti-osteoclastogenic properties, a key therapeutic indicator for bone-related inflammatory diseases. This activity is likely mediated through the inhibition of the NF-κB signaling pathway, a mechanism shared with established anti-inflammatory agents like Dexamethasone and Parthenolide. While direct quantitative comparisons of potency require further investigation to establish a precise IC50 value for this compound, the existing evidence strongly supports its potential as a potent inhibitor of osteoclast differentiation. The provided experimental protocol offers a robust framework for conducting such comparative studies to further elucidate its therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Disposal of 7(R)-7,8-Dihydrosinomenine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7(R)-7,8-Dihydrosinomenine, a derivative of Sinomenine. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate footwear.

Quantitative Hazard Data for Sinomenine

The following table summarizes the key quantitative hazard data for Sinomenine, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationGHS CategorySignal WordHazard Statement(s)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[1][2][3]

Experimental Protocols for Spills and Exposure

In the event of a spill or exposure to this compound, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: Prevent further spread of the material using absorbent pads or other suitable materials.

  • Cleanup: Carefully collect the spilled material. For liquid spills, use an inert absorbent material. For solid spills, avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials must be collected and disposed of as hazardous waste.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

General Guidelines:

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous chemical waste.

  • Containerization: Use a dedicated, properly labeled, and sealed container for the collection of this waste. The container must be compatible with the chemical.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Is the waste in a proper, sealed, and labeled container? A->B C Transfer to a suitable, labeled hazardous waste container. B->C No D Store in designated hazardous waste accumulation area. B->D Yes C->D E Arrange for pickup by a licensed waste disposal facility. D->E F End: Proper Disposal E->F

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 7(R)-7,8-Dihydrosinomenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 7(R)-7,8-Dihydrosinomenine. As a potent isoquinoline (B145761) alkaloid, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination.[1] The following procedures are based on best practices for managing potent pharmaceutical compounds (PPCs).

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. A multi-layered approach to PPE is recommended.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece hoods can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3]
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities only and should not be the primary respiratory protection when handling potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals during handling.[2]
Body Protection Disposable CoverallsRecommended material is Tyvek® or microporous film (MPF) to provide protection against chemical splashes and fine particulates.[2][4]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls.[2]
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2][5]
Foot Protection Disposable Shoe CoversTo be worn within the designated handling area and removed before exiting to prevent the spread of contamination.[2]

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of Potent Pharmaceutical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Designate & Prepare Handling Area gather_ppe 2. Assemble All Necessary PPE gather_mats 3. Prepare Materials & Decontamination Solutions don_ppe 4. Don PPE in Correct Sequence conduct_exp 5. Perform Experimental Work in Containment don_ppe->conduct_exp decon 6. Decontaminate Surfaces & Equipment conduct_exp->decon doff_ppe 7. Doff PPE in Designated Area decon->doff_ppe dispose 8. Segregate & Dispose of Waste doff_ppe->dispose hygiene 9. Personal Hygiene (Hand Washing) dispose->hygiene

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

Methodology:

  • Preparation:

    • Designated Area: All work with this compound should be conducted in a designated area with restricted access, such as a chemical fume hood, glove box, or other containment enclosure.

    • Decontamination: Prepare a validated decontamination solution and have it readily accessible in the work area.[2]

    • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before beginning work to minimize movement in and out of the containment area.

  • Handling:

    • PPE Donning: Put on all required PPE in the correct order, ensuring a proper fit for respirators and a complete seal for goggles.

    • Containment: Handle the compound within a primary containment device to minimize the risk of aerosol generation. For highly potent compounds, containment technologies like flexible glove bags may be necessary to reduce exposure risk significantly.[3]

  • Post-Handling and Disposal:

    • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination.[2]

    • Waste Disposal: All disposable PPE, contaminated materials, and excess compound must be disposed of as hazardous waste. Place items in clearly labeled, sealed containers.

    • Record Keeping: Maintain detailed records of all hazardous waste disposal in accordance with institutional and regulatory requirements.[2]

    • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical safety information to the medical personnel. For spills, evacuate the area, restrict access, and follow established institutional procedures for hazardous material cleanup.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.